Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHLOZJKPAWEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549608 | |
| Record name | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111042-90-1 | |
| Record name | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111042-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a key heterocyclic building block in the development of novel therapeutic agents. Its thieno[3,2-b]pyridine core is a privileged scaffold found in a variety of biologically active molecules, including kinase inhibitors and anticancer compounds. This technical guide provides a comprehensive overview of the primary synthetic pathway for this important intermediate, including detailed experimental protocols, quantitative data, and a visualization of the synthesis workflow.
Introduction
The thieno[3,2-b]pyridine scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and other endogenous molecules, allowing for interactions with a wide range of biological targets. The specific substitution pattern of this compound, featuring an amino group at the 3-position and a methyl carboxylate at the 2-position, provides versatile handles for further chemical modifications, making it an ideal starting material for the synthesis of compound libraries for drug discovery. This guide will focus on the most common and effective method for its preparation: the Gewald reaction.
Synthesis Pathway: The Gewald Reaction
The most widely employed method for the synthesis of this compound is a variation of the Gewald aminothiophene synthesis. This one-pot, three-component reaction involves the condensation of a suitable pyridine-derived ketone or aldehyde, an active methylene nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
The likely overall synthetic transformation is depicted below:
In-Depth Technical Guide: Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (CAS Number 111042-90-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, identified by CAS number 111042-90-1, is a heterocyclic organic compound featuring a thieno[3,2-b]pyridine core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and other biologically relevant heterocycles. Derivatives of the thieno[3,2-b]pyridine nucleus have demonstrated a wide range of pharmacological activities, including potential as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the known properties, structure, and potential biological significance of this compound, with a focus on data and methodologies relevant to research and drug development.
Chemical Properties and Structure
Physicochemical Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 111042-90-1 | N/A |
| Molecular Formula | C₉H₈N₂O₂S | [1][2][3] |
| Molecular Weight | 208.24 g/mol | [4] |
| Appearance | Solid | [1] |
| XLogP3 | 1.6 | N/A |
| Hydrogen Bond Donor Count | 1 | N/A |
| Hydrogen Bond Acceptor Count | 4 | N/A |
| Rotatable Bond Count | 1 | N/A |
| Exact Mass | 208.030646 g/mol | N/A |
| Monoisotopic Mass | 208.030646 g/mol | N/A |
| Topological Polar Surface Area | 93.4 Ų | N/A |
| Heavy Atom Count | 14 | N/A |
| Formal Charge | 0 | N/A |
| Complexity | 299 | N/A |
Chemical Structure
The chemical structure of this compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. An amino group is substituted at the 3-position of the thieno[3,2-b]pyridine core, and a methyl carboxylate group is at the 2-position.
SMILES: COC(=O)C1=C(N)C2=NC=CC=C2S1
References
Spectroscopic Profile of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate: A Technical Guide
For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic data for Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, a key heterocyclic compound. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols used for their acquisition.
Spectroscopic Data Summary
The comprehensive spectroscopic analysis of this compound is crucial for its unambiguous identification and characterization. The data presented below has been compiled from verified scientific sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment |
| Data not available in search results |
Note: Specific experimental data for the target compound were not available in the provided search results. The tables are structured for data population upon availability.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of spectroscopic data. The following are generalized protocols based on standard practices for the analysis of thieno[3,2-b]pyridine derivatives.
NMR Spectroscopy
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to TMS. For ¹³C NMR, the chemical shifts are also reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are generally acquired using an electrospray ionization (ESI) or electron impact (EI) source. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the molecule.
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and spectroscopic characterization.
This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the thieno[3,2-b]pyridine scaffold. The presented structure for data and protocols aims to facilitate ease of comparison and reproducibility.
The Rising Therapeutic Potential of Thieno[3,2-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This versatile heterocyclic system has been the focus of extensive research, leading to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the biological activities of thieno[3,2-b]pyridine derivatives, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in the field.
Anticancer Activity: A Multifaceted Approach
Thieno[3,2-b]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines, including triple-negative breast cancer (TNBC), prostate cancer, and non-small cell lung cancer. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
A notable study highlighted the antitumor potential of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. Several of these derivatives displayed significant growth inhibition in TNBC cell lines (MDA-MB-231 and MDA-MB-468) with minimal toxicity to non-tumorigenic mammary epithelial cells (MCF-12A)[1]. The most promising compound from this series was found to decrease the number of viable cells, reduce cell proliferation, and cause an increase in the G0/G1 phase of the cell cycle in MDA-MB-231 cells[1].
Quantitative Data on Anticancer Activity
| Compound ID | Cancer Cell Line | Assay Type | Activity (GI50/IC50) | Reference |
| 2e | MDA-MB-231 (TNBC) | Sulforhodamine B | 13 µM (GI50) | [1] |
| 2f | MDA-MB-231 (TNBC) | Sulforhodamine B | > 50 µM (GI50) | [1] |
| 2g | MDA-MB-231 (TNBC) | Sulforhodamine B | > 50 µM (GI50) | [1] |
| 2h | MDA-MB-231 (TNBC) | Sulforhodamine B | 25 µM (GI50) | [1] |
| 2e | MDA-MB-468 (TNBC) | Sulforhodamine B | 15 µM (GI50) | [1] |
| 2h | MDA-MB-468 (TNBC) | Sulforhodamine B | 30 µM (GI50) | [1] |
| DJ160 | LNCaP (Prostate) | Not Specified | <50 nM (IC50) | [2] |
| DJ160 | C42 (Prostate) | Not Specified | <50 nM (IC50) | [2] |
| DJ160 | PC3 (Prostate) | Not Specified | <50 nM (IC50) | [2] |
Kinase Inhibition: A Key Mechanism of Action
A primary mechanism through which thieno[3,2-b]pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a critical role in cell signaling and are often dysregulated in cancer. The thieno[3,2-b]pyridine scaffold has proven to be an attractive framework for designing selective kinase inhibitors.
Substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis[1]. Other derivatives have been shown to inhibit the non-receptor tyrosine kinase Src and the receptor tyrosine kinase c-Met, both of which are implicated in cancer progression and metastasis[1]. More recent research has identified thieno[3,2-b]pyridine-based compounds as highly selective inhibitors of the kinase Haspin, presenting a novel therapeutic target[3][4][5][6].
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[3,2-b]pyridine derivatives.
Antimicrobial Activity: A New Frontier
Beyond their anticancer properties, certain thieno[3,2-b]pyridinone derivatives have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A series of novel compounds designed through a scaffold hopping strategy exhibited significant anti-mycobacterial activity[7]. The most promising compounds were active against Mtb within macrophages and displayed low cytotoxicity against human cells. Mechanistic studies revealed that these derivatives target the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway[7].
Quantitative Data on Antitubercular Activity
| Compound ID | Mtb Strain | Assay Type | Activity (MIC) | Reference |
| 6c | Mtb UAlRv | In vitro | 0.5-1 µg/mL | [7] |
| 6i | Mtb UAlRa in macrophages | In vitro | Not specified | [7] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature concerning the biological evaluation of thieno[3,2-b]pyridine derivatives.
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.
Workflow:
Caption: Workflow for the Sulforhodamine B cell growth inhibition assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Compound Addition: Treat the cells with various concentrations of the thieno[3,2-b]pyridine derivatives and a vehicle control.
-
Incubation: Incubate the plates for 48 hours.
-
Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Stain the cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Solubilize the bound SRB with 10 mM Trizma base.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that causes 50% growth inhibition (GI50) from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.
Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the thieno[3,2-b]pyridine derivative for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
The thieno[3,2-b]pyridine scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The diverse biological activities, including potent anticancer, kinase inhibitory, and antimicrobial effects, underscore the versatility of this heterocyclic system. The data and protocols presented in this guide are intended to facilitate further research and development of thieno[3,2-b]pyridine derivatives as next-generation therapeutics. Future efforts should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed mechanisms of action to unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a crucial heterocyclic building block in the synthesis of a wide range of biologically active compounds. Its thienopyridine core is a key pharmacophore in several approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the discovery and history of this important molecule, including detailed synthetic protocols, characterization data, and a historical perspective on the development of thienopyridine chemistry.
Introduction
The fusion of thiophene and pyridine rings gives rise to a class of heterocyclic compounds known as thienopyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound (CAS No. 111042-90-1) serves as a vital intermediate for the elaboration of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This document details the key synthetic methodologies that have been developed for its preparation and provides a historical context for its discovery.
Historical Perspective and Discovery
The chemistry of thienopyridines dates back to the early 20th century, with initial synthetic efforts focused on building the fused ring system. While the exact first synthesis of this compound is not definitively documented in a singular "discovery" paper, its development is intrinsically linked to the broader exploration of thienopyridine synthesis.
Key historical developments in the synthesis of related heterocyclic systems, such as the Gould-Jacobs reaction first reported in 1939, laid the foundational chemical principles for constructing the pyridine ring fused to another heterocycle. This reaction, involving the condensation of an amine with an alkoxymethylenemalonate followed by thermal cyclization, has been adapted for the synthesis of various thienopyridine isomers.
The emergence of this compound as a readily available and versatile synthetic intermediate appears to have occurred as the demand for functionalized thienopyridines in drug discovery programs grew. Its utility is highlighted in numerous publications where it serves as a precursor for more complex derivatives. For instance, it is the starting material for the synthesis of the corresponding 3-bromo derivative, which is then used in a variety of cross-coupling reactions to introduce diverse substituents at the 3-position.
Synthetic Protocols
The synthesis of this compound is most commonly achieved through a multi-step sequence starting from a substituted pyridine. A prevalent and illustrative method involves the construction of the fused thiophene ring onto a pre-existing pyridine core.
General Synthetic Pathway
A common strategy for the synthesis of the thieno[3,2-b]pyridine scaffold involves the reaction of a 2-halonicotinonitrile with a sulfur-containing nucleophile, followed by cyclization. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound.
Step 1: Synthesis of Methyl (3-cyano-2-pyridinylthio)acetate
To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a base, for example, potassium carbonate (1.5 eq). Methyl thioglycolate (1.1 eq) is then added dropwise at room temperature. The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude intermediate, which can be purified by column chromatography.
Step 2: Cyclization to this compound
The intermediate from Step 1 is dissolved in a suitable solvent, such as ethanol. A base, for instance, sodium ethoxide (1.2 eq), is added, and the mixture is heated at reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.
Characterization Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₉H₈N₂O₂S |
| Molecular Weight | 208.24 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Data not consistently reported, varies with purity |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.75 (dd, J=4.4, 1.6 Hz, 1H), 8.62 (dd, J=8.0, 1.6 Hz, 1H), 7.57 (dd, J=8.0, 4.4 Hz, 1H), 7.45 (s, 2H, NH₂), 3.76 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 165.5, 155.1, 148.8, 144.4, 130.9, 121.4, 118.9, 107.8, 51.5 |
| IR (KBr) ν (cm⁻¹) | 3450-3300 (NH₂ stretching), 1680 (C=O stretching) |
| Mass Spectrometry (ESI-MS) | m/z 209.0 [M+H]⁺ |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Applications in Drug Discovery
This compound is a versatile scaffold for the synthesis of a multitude of compounds with therapeutic potential. The amino and ester functionalities provide convenient handles for further chemical modifications.
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, a key heterocyclic intermediate in pharmaceutical research. Due to the limited availability of public data on this specific molecule, this document focuses on providing robust experimental protocols and frameworks for determining these critical physicochemical properties. Adherence to these standardized methods will ensure the generation of high-quality, comparable data essential for drug discovery and development.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. Currently, specific quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly accessible literature. The following table provides a structured format for recording experimentally determined solubility data.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Shake-Flask |
| Dichloromethane (DCM) | 25 | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Shake-Flask |
| Acetonitrile | 25 | Data not available | Shake-Flask |
| Ethyl Acetate | 25 | Data not available | Shake-Flask |
| Water | 25 | Data not available | Shake-Flask |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1]
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, DMF, Methanol, Water)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.[1]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[1] Preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease shaking and allow the vials to stand undisturbed for the excess solid to settle. Centrifugation can be used to facilitate this separation.[1]
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.[1]
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-validated HPLC method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.[1]
-
Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
Stability Profile
The chemical stability of a compound is a critical factor for its storage, handling, and formulation. Stability studies are conducted to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2]
While a safety data sheet for a similar compound, 3-amino-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester, indicates "no data available" for chemical stability, forced degradation studies on other thienopyridine-containing drugs have shown susceptibility to oxidative degradation.[3][4] These studies suggest that potential degradation pathways for this compound could involve oxidation of the thienopyridine core.
Table 2: Forced Degradation Study Conditions for this compound
| Condition | Reagent/Parameters | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | To assess degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat | To assess degradation in basic conditions. |
| Oxidative | 3-30% H₂O₂, Heat | To assess susceptibility to oxidation. |
| Thermal | Dry heat (e.g., 60°C, 80°C) | To evaluate solid-state thermal stability. |
| Photolytic | ICH Q1B compliant light exposure | To determine sensitivity to light. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6]
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system. For solid-state thermal and photolytic studies, use the neat compound.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Treat the sample solution with acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH) and heat (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidation: Treat the sample solution with hydrogen peroxide (e.g., 3% H₂O₂) and heat if necessary.
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C) for an extended period.
-
Photostability: Expose the solid and solution samples to light as per ICH Q1B guidelines.[7] Include a dark control to differentiate between light-induced and thermal degradation.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the degradation progress.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradation products.
-
Data Evaluation:
-
Determine the percentage of degradation of the parent compound.
-
Identify and quantify major degradation products.
-
Propose potential degradation pathways based on the identified products.
-
Summary and Recommendations
This technical guide outlines the necessary frameworks for the systematic evaluation of the solubility and stability of this compound. While specific data for this compound is sparse, the provided protocols for the shake-flask solubility determination and forced degradation studies are based on established scientific principles and regulatory guidelines.[2][7][8][9]
For researchers and drug development professionals, it is highly recommended to perform these experiments early in the development process. The resulting data will be invaluable for guiding formulation strategies, defining appropriate storage and handling conditions, and ensuring the development of a safe and effective final product. The generation and dissemination of such data will significantly benefit the scientific community by filling the current knowledge gap for this important chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. snscourseware.org [snscourseware.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Thienopyridine Compounds: A Comprehensive Guide to Their Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyridine derivatives represent a versatile class of heterocyclic compounds that have yielded significant therapeutic agents. Initially recognized for their potent antiplatelet activity, the therapeutic landscape of thienopyridines has expanded to encompass anticancer and anti-inflammatory applications. This technical guide provides an in-depth exploration of the core therapeutic targets of thienopyridine compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.
Antiplatelet Activity: Targeting the P2Y12 Receptor
The hallmark of classical thienopyridine drugs such as ticlopidine, clopidogrel, and prasugrel is their antiplatelet effect, which is central to the management of cardiovascular diseases.[1][2] These compounds are prodrugs that, once metabolized into their active form, function as irreversible antagonists of the P2Y12 receptor, a critical component in the process of platelet activation and aggregation.[3][4]
Mechanism of Action
Thienopyridines undergo hepatic metabolism to generate an active metabolite containing a reactive thiol group.[5] This active metabolite then forms a covalent disulfide bond with cysteine residues on the platelet P2Y12 receptor, leading to its irreversible inhibition.[5] The P2Y12 receptor is a G protein-coupled receptor that, upon binding adenosine diphosphate (ADP), initiates a signaling cascade that ultimately results in platelet aggregation and thrombus formation. By blocking this receptor, thienopyridines effectively prevent ADP-induced platelet activation for the lifespan of the platelet.[4][6]
Quantitative Data: Clinical Efficacy of P2Y12 Inhibitors
The clinical efficacy of thienopyridine antiplatelet agents has been extensively evaluated in numerous clinical trials. The following table summarizes key comparative data for prominent thienopyridine derivatives.
| Derivative | Key Clinical Trial(s) | Primary Efficacy Endpoint | Key Safety Finding (Major Bleeding) |
| Ticlopidine | CATS, TASS | Significant reduction in the risk of thrombotic events compared to placebo.[7] | Higher incidence of neutropenia compared to clopidogrel.[4][6] |
| Clopidogrel | CAPRIE, CURE | Modest but significant reduction in serious vascular events compared to aspirin.[7] | Lower rates of major bleeding compared to prasugrel in some patient populations.[8] |
| Prasugrel | TRITON-TIMI 38 | Superiority to clopidogrel in reducing cardiovascular events in patients with acute coronary syndromes undergoing PCI.[9] | Higher risk of major bleeding compared to clopidogrel.[8] |
Experimental Protocol: In Vitro Platelet Aggregation Assay
The antiplatelet activity of thienopyridine compounds can be assessed using light transmission aggregometry (LTA).
Objective: To determine the inhibitory effect of a test compound on ADP-induced platelet aggregation in vitro.
Materials:
-
Test thienopyridine compound and vehicle control.
-
Human blood collected in 3.2% sodium citrate.
-
Adenosine diphosphate (ADP) solution.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP using PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Incubation: Pre-incubate aliquots of PRP with various concentrations of the test compound or vehicle control for a specified time at 37°C.
-
Aggregation Measurement: Place the PRP samples in the aggregometer cuvettes with a stir bar. Set the baseline with PPP (100% aggregation) and the test sample before adding the agonist (0% aggregation).
-
Induction of Aggregation: Add ADP to the PRP samples to induce platelet aggregation.
-
Data Analysis: Monitor the change in light transmission for 5-10 minutes. The percentage of inhibition of platelet aggregation is calculated relative to the vehicle control.
Anticancer Activity: Emerging Therapeutic Targets
Recent research has unveiled the potential of thienopyrimidine derivatives as promising anticancer agents, targeting various signaling pathways implicated in tumor growth and proliferation.
Identified Molecular Targets
-
Epidermal Growth Factor Receptor (EGFR): Several thienopyrimidine derivatives have been identified as potent inhibitors of EGFR, a tyrosine kinase that plays a crucial role in cell proliferation and survival.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Some thienopyrimidines exhibit dual inhibitory activity against both EGFR and VEGFR-2, a key mediator of angiogenesis.
-
Carbonic Anhydrase IX (CA IX): This enzyme is highly expressed in hypoxic tumors and contributes to the acidic tumor microenvironment. Certain thienopyrimidine derivatives have shown inhibitory activity against CA IX.
-
IκB kinase β (IKKβ): As a key regulator of the NF-κB signaling pathway, IKKβ is a therapeutic target for both cancer and inflammatory diseases. Some thienopyridine analogues have been identified as potent IKKβ inhibitors.[1]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected thienopyrimidine derivatives against various human cancer cell lines.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Putative Target(s) |
| Thieno[2,3-d]pyrimidine 6j | HCT116 (Colon) | 0.6-1.2 | Induces apoptosis and mitotic catastrophe |
| OV2008 (Ovarian) | 0.5-2 | Induces apoptosis and mitotic catastrophe | |
| 5-arylthieno[2,3-d]pyrimidines | MCF-7 (Breast) | 0.0091 - 0.028 | EGFR-TK |
| Thieno[2,3-d]pyrimidine 2 | MCF-7 (Breast) | 0.013 | Not specified |
| Thieno[2,3-d]pyrimidine 3 | MCF-7 (Breast) | 0.045 | Not specified |
| Thieno[2,3-d]pyrimidine 4 | MCF-7 (Breast) | 0.11 | Not specified |
| Thieno[2,3-d]pyrimidine 2 | MDA-MB-231 (Breast) | 0.16 | Not specified |
| Thieno[2,3-d]pyrimidine 4 | MDA-MB-231 (Breast) | 0.24 | Not specified |
| Thieno[2,3-d]pyrimidine 5f | MCF-7 (Breast) | More potent than erlotinib | EGFR, VEGFR-2 |
| Thieno[2,3-d]pyrimidine 7a | HepG2 (Liver) | Significant inhibition | EGFR |
| PC3 (Prostate) | Significant inhibition | EGFR | |
| Thieno[2,3-d]pyrimidine 5b | MCF-7 (Breast) | 37.19 nM (EGFRwt) | EGFR |
| A549 (Lung) | 204.10 nM (EGFRT790M) | EGFR | |
| Thienopyrimidine 14 | MCF-7 (Breast) | 22.12 | Not specified |
| Thienopyrimidine 13 | MCF-7 (Breast) | 22.52 | Not specified |
| Thienopyrimidine 9 | MCF-7 (Breast) | 27.83 | Not specified |
| Thienopyrimidine 12 | MCF-7 (Breast) | 29.22 | Not specified |
Experimental Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a thienopyrimidine derivative on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549).
-
Cell culture medium and supplements.
-
Test thienopyrimidine compound and vehicle control (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Targeting Pro-inflammatory Mediators
Thienopyridine compounds have also demonstrated potential as anti-inflammatory agents, offering a possible alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The anti-inflammatory effects of certain thienopyridine analogs are attributed to their ability to inhibit the production of key pro-inflammatory mediators. This includes the suppression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in macrophages stimulated by lipopolysaccharide (LPS).[6] A key molecular target identified for this activity is IκB kinase β (IKKβ), which is a central component of the NF-κB signaling pathway that regulates the expression of many pro-inflammatory genes.[1]
Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of selected thienopyridine derivatives.
| Compound ID/Series | Assay | Endpoint | Result |
| Thienopyridine Analogues | IKKβ Inhibition Assay | IC50 | As low as 40 nM for the most potent analogues.[1] |
| BN-4, BN-14, BN-16 | LPS-stimulated murine macrophages | Inhibition of TNF-α and IL-1β | Significant inhibition observed.[6] |
| BN-4, BN-14, BN-16 | Carrageenan-induced rat paw edema | Inhibition of edema | Significant inhibition at 100 mg/kg.[6] |
| Pyridine derivative 7a | LPS-stimulated RAW macrophages | NO production | IC50 = 76.6 µM |
| Pyridine derivative 7f | LPS-stimulated RAW macrophages | NO production | IC50 = 96.8 µM |
Experimental Protocol: Measurement of Cytokine Production in Macrophages
Objective: To quantify the inhibitory effect of a thienopyridine compound on the production of TNF-α and IL-1β by LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1).
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS).
-
Test thienopyridine compound and vehicle control.
-
ELISA kits for mouse or human TNF-α and IL-1β.
-
24-well cell culture plates.
Procedure:
-
Cell Seeding and Differentiation (for THP-1): Seed THP-1 monocytes in a 24-well plate and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48-72 hours. For RAW 264.7 cells, seed them directly.
-
Pre-treatment: Pre-treat the macrophages with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the concentrations of TNF-α and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control and determine the IC50 values.
Conclusion
The therapeutic potential of thienopyridine compounds extends beyond their established role as antiplatelet agents. The identification of novel molecular targets in cancer and inflammation opens up new avenues for the development of this versatile chemical scaffold. The quantitative data and detailed methodologies presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the exploration and optimization of thienopyridine derivatives for a broader range of therapeutic applications. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate these promising preclinical findings into novel clinical therapies.
References
- 1. The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory potential of thienopyridines as possible alternative to NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Inhibition of TNF-α, IL-1α, and IL-1β by Pretreatment of Human Monocyte-Derived Macrophages with Menaquinone-7 and Cell Activation with TLR Agonists In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of interleukins 38 and 1 Beta gene expression by N-(4-benzoylphenyl)-5-nitrofuran-2-carboxamide in Triton WR-1339 induced hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound belonging to the thienopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active compounds. Thienopyridine derivatives have demonstrated a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound, serving as a valuable resource for researchers in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is limited in publicly available literature, a compilation of known and predicted properties is presented below. For comparative purposes, data for its isomers, Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate and Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate, are also included where available.
Table 1: Core Physicochemical Properties of this compound and Its Isomers
| Property | This compound | Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate |
| CAS Number | 111042-90-1[1][2] | 111042-89-8[3][4] | 111042-92-3[5] |
| Molecular Formula | C₉H₈N₂O₂S[3] | C₉H₈N₂O₂S[3] | C₉H₈N₂O₂S[5] |
| Molecular Weight | 208.24 g/mol [3] | 208.24 g/mol [3] | 208.2 g/mol [5] |
| Appearance | Not Reported | Yellow crystalline powder[3] | Not Reported |
| Melting Point | Not Reported | 198-200 °C[6] | Not Reported |
| Boiling Point | Not Reported | 377.6 ± 37.0 °C (Predicted)[6] | 393.8 °C[5] |
| Flash Point | Not Reported | Not Reported | 225 °C[5] |
| Solubility | Not Reported | Favorable solubility characteristics mentioned, but no quantitative data available.[3] | Not Reported |
| pKa | Not Reported | 4.96 ± 0.40 (Predicted)[6] | Not Reported |
| logP | 2.0 (Predicted, XlogP)[7] | Not Reported | Not Reported |
It is crucial to note that the majority of the experimental data presented is for isomers of the target compound and should be used for comparative purposes only. The logP value for the target compound is a computational prediction.
Experimental Protocols
The synthesis of this compound is not explicitly detailed in readily accessible literature. However, its role as a precursor in the synthesis of more complex thieno[3,2-b]pyridine derivatives strongly suggests its preparation via established synthetic routes for 2-aminothiophenes, such as the Gewald reaction or the Thorpe-Ziegler condensation.
Putative Synthetic Protocol via Gewald Reaction
The Gewald reaction is a multicomponent reaction that is widely used for the synthesis of polysubstituted 2-aminothiophenes.[6][8][9] A plausible synthetic route to this compound would involve the condensation of a suitable pyridine-based starting material with an activated nitrile and elemental sulfur.
Reaction Scheme:
Caption: Putative Gewald synthesis of the target compound.
Detailed Methodology:
-
Reactant Preparation: To a solution of the appropriate pyridine precursor (e.g., a cyclic ketone analog of pyridine) and methyl cyanoacetate in a suitable solvent such as ethanol or dimethylformamide (DMF), a basic catalyst like morpholine or triethylamine is added.
-
Sulfur Addition: Elemental sulfur is then added to the reaction mixture.
-
Reaction Execution: The mixture is heated under reflux for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.
Biological Activity and Signaling Pathways
While direct biological studies on this compound are not widely reported, its derivatives have shown significant promise, particularly in the field of oncology. Several studies have demonstrated that substituted thieno[3,2-b]pyridines exhibit potent antitumor activity.[4][10]
For instance, derivatives of this compound have been synthesized and evaluated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[4] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.
The thieno[3,2-b]pyridine scaffold serves as a crucial pharmacophore that can be chemically modified to generate a library of compounds for screening against various biological targets. The amino group at the 3-position provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
Caption: Drug discovery workflow utilizing the target compound.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. While comprehensive experimental data on its physicochemical properties are yet to be fully disclosed in the public domain, its established role as a precursor for biologically active molecules, particularly in cancer research, underscores its importance. The synthetic accessibility through well-established methods like the Gewald reaction further enhances its utility. This technical guide provides a foundational understanding of this compound, aiming to facilitate further research and exploration of its therapeutic potential. Future studies should focus on the experimental determination of its physicochemical properties and the elucidation of its specific biological activities and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. tradingchem.com [tradingchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
The Thieno[3,2-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the thieno[3,2-b]pyridine structure, its chemical properties, and its profound significance in the landscape of modern drug discovery. Particular emphasis is placed on its role as a privileged scaffold for the development of potent kinase inhibitors and anticancer agents. This document furnishes detailed experimental protocols for the synthesis and biological evaluation of thieno[3,2-b]pyridine derivatives, alongside a curated compilation of quantitative biological data and visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this promising area.
The Thieno[3,2-b]pyridine Core Structure
The thieno[3,2-b]pyridine core is a bicyclic heteroaromatic system resulting from the fusion of a thiophene ring and a pyridine ring. This fusion imparts a unique set of physicochemical properties to the molecule, including a specific arrangement of hydrogen bond donors and acceptors, and a defined three-dimensional shape that allows for favorable interactions with a variety of biological targets.
Chemical Properties of the Thieno[3,2-b]pyridine Core:
| Property | Value |
| CAS Number | 272-67-3 |
| Molecular Formula | C₇H₅NS |
| Molecular Weight | 135.19 g/mol |
| Appearance | White to off-white solid |
| LogP | ~2.0-2.3 |
| pKa (Strongest Basic) | ~3.4 |
Significance in Medicinal Chemistry
The thieno[3,2-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the design of potent and selective ligands for various biological targets. Its rigid, planar structure provides a solid foundation for the strategic placement of functional groups to optimize target engagement and pharmacokinetic properties.
A primary area of significance for the thieno[3,2-b]pyridine core is in the development of kinase inhibitors . Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The thieno[3,2-b]pyridine scaffold has been successfully employed to generate inhibitors of several key kinases implicated in oncology, including:
-
Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, survival, and migration.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.
-
c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase whose aberrant activation is linked to tumor growth, invasion, and metastasis.
-
Haspin (Histone H3 Kinase): A serine/threonine kinase that plays a crucial role in chromosome alignment and segregation during mitosis, making it an attractive target for anti-mitotic cancer therapies.
The thieno[3,2-b]pyridine core often acts as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Quantitative Biological Data of Thieno[3,2-b]pyridine Derivatives
The following table summarizes the in vitro biological activity of selected thieno[3,2-b]pyridine derivatives against various cancer cell lines and kinases. This data highlights the potential of this scaffold in generating compounds with potent anti-proliferative and enzyme-inhibitory effects.
| Compound/Derivative | Target/Assay | Cell Line(s) | Activity (IC₅₀/GI₅₀) |
| Thieno[3,2-b]pyridine-based inhibitors | c-Met, VEGFR2 | - | Low nanomolar range |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | Antitumor Activity | MDA-MB-231 (TNBC) | GI₅₀: 13 µM |
| Thieno[3,2-b]pyridine-5-carboxylic acid analog 10b | Anticancer Activity | MCF-7 (Breast Cancer) | 19.4 µM |
| Thieno[3,2-b]pyridine-5-carboxylic acid analog 10e | Anticancer Activity | MCF-7 (Breast Cancer) | 14.5 µM |
| MU1920 | Haspin Kinase | - | Potent and selective inhibition |
| Sitravatinib (a thieno[3,2-b]pyridine derivative) | c-Met/VEGF inhibitor | - | In clinical trials |
Experimental Protocols
This section provides detailed methodologies for the synthesis of thieno[3,2-b]pyridine derivatives and for key in vitro biological assays.
Synthesis of Thieno[3,2-b]pyridine Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds and is particularly effective for the functionalization of the thieno[3,2-b]pyridine core.
Objective: To synthesize a 3-aryl-thieno[3,2-b]pyridine derivative from a 3-bromo-thieno[3,2-b]pyridine precursor and an arylboronic acid.
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,2-dimethoxyethane, DME)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and hotplate
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel for column chromatography)
Procedure:
-
To an oven-dried round-bottom flask, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and potassium carbonate (2-3 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Add the anhydrous solvent (e.g., DME) via syringe.
-
Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl-thieno[3,2-b]pyridine derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a thieno[3,2-b]pyridine derivative against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Thieno[3,2-b]pyridine test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the thieno[3,2-b]pyridine test compound in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in the CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by thieno[3,2-b]pyridine derivatives and a typical experimental workflow for their evaluation.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: c-Met Signaling Pathway and Point of Inhibition.
Caption: Role of Haspin Kinase in Mitosis and Inhibition.
Caption: A Typical Drug Discovery Workflow.
Conclusion
The thieno[3,2-b]pyridine core represents a highly valuable and versatile scaffold in the field of medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a diverse range of potent and selective inhibitors, particularly in the realm of oncology. The continued exploration of this privileged structure, guided by the quantitative data and experimental methodologies outlined in this guide, holds significant promise for the discovery of novel therapeutics to address unmet medical needs. The provided signaling pathway diagrams and workflow visualizations serve as valuable tools for researchers to conceptualize the mechanism of action and the development pipeline for new thieno[3,2-b]pyridine-based drug candidates.
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the core scaffold, Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, and its subsequent derivatization at the 3-position via Suzuki-Miyaura cross-coupling reactions. This versatile thienopyridine core is a valuable building block for the development of novel therapeutic agents.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound scaffold is achieved through a two-step process involving the initial reaction of 4-chloro-3-cyanopyridine with methyl thioglycolate, followed by a base-mediated intramolecular cyclization. This approach is a variation of the well-established methods for synthesizing thieno[b]pyridine systems.
Reaction Scheme:
Caption: General workflow for the synthesis of the thieno[3,2-b]pyridine core.
Experimental Protocol:
Materials:
-
4-chloro-3-cyanopyridine
-
Methyl thioglycolate
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: S-Alkylation. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-cyanopyridine (1.0 eq) in anhydrous DMF.
-
Add a suitable base (e.g., NaH, 1.2 eq, or K₂CO₃, 2.0 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl thioglycolate (1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. Upon completion of the S-alkylation, heat the reaction mixture to 80-100 °C.
-
Maintain this temperature for 4-8 hours until TLC analysis indicates the formation of the cyclized product.
-
Work-up. Cool the reaction mixture to room temperature and carefully quench with water.
-
Acidify the mixture with 1M HCl to a pH of ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.
Derivatization by Suzuki-Miyaura Cross-Coupling
The 3-amino group of the thieno[3,2-b]pyridine core can be readily converted to other functionalities, such as a bromo group, to enable further derivatization. The resulting Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate serves as an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce various aryl and heteroaryl moieties.[1]
Reaction Scheme:
Caption: Workflow for the derivatization of the thieno[3,2-b]pyridine core via Suzuki coupling.
Experimental Protocol for Suzuki-Miyaura Coupling:[1]
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
-
Aryl- or heteroarylboronic acid, pinacol ester, or trifluoroborate salt
-
PdCl₂(dppf)·CH₂Cl₂ (Palladium catalyst)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq), the corresponding (hetero)aryl boronic acid derivative (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (2-4 mol%).
-
Add a 3:1 mixture of DME and water.
-
Heat the reaction mixture to 100 °C for 3-5 hours, monitoring by TLC.
-
Work-up. After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ether in petroleum ether) to yield the desired Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivative.
Data Presentation: Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Derivatives
The following table summarizes the yields and melting points for a selection of synthesized derivatives via the Suzuki-Miyaura coupling protocol.[1]
| Compound ID | (Hetero)aryl Group | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2a | Phenyl | 3 | 74 | 152-154 |
| 2b | p-Tolyl | 4.5 | 84 | 153-154 |
| 2c | 4-Methoxyphenyl | 4 | 70 | 190-191 |
| 2e | 4-Chlorophenyl | 3 | 82 | 195-196 |
| 2g | Pyridin-4-yl | 4 | 66 | 192-193 |
| 2h | Furan-3-yl | 4.5 | 52 | 130-132 |
Conclusion
The protocols outlined provide a robust and versatile methodology for the synthesis and derivatization of this compound. The core scaffold can be efficiently prepared, and the subsequent Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents, making this a valuable platform for medicinal chemistry and drug discovery programs.
References
Application Notes and Protocols: Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyridine scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, as a key intermediate, serves as a versatile building block for the synthesis of novel derivatives with potent anticancer properties. These derivatives have been investigated for their efficacy against various cancer cell lines, including those of breast, lung, and liver cancer.
Therapeutic Potential and Mechanism of Action
Derivatives of this compound have shown significant growth inhibitory effects in various cancer cell lines.[1][2][3] The anticancer activity is often attributed to the inhibition of key signaling pathways involved in tumor progression and angiogenesis. While the precise mechanism for each derivative can vary, the broader class of thienopyridines has been associated with the inhibition of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and non-receptor tyrosine kinases like Src.[4] These kinases are crucial for endothelial cell proliferation, tumor vascularization, and cancer cell motility.
Furthermore, studies have demonstrated that these compounds can induce cell cycle arrest, typically at the G0/G1 or G2/M phase, and promote apoptosis, thereby reducing cancer cell proliferation.[1][2][5] The specific substitutions on the thieno[3,2-b]pyridine core play a critical role in determining the potency and selectivity of these compounds.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various derivatives of this compound against different human cancer cell lines. The data is presented as GI₅₀ (50% Growth Inhibition) values.
| Compound ID | Derivative Class | Cancer Cell Line | GI₅₀ (µM) | Reference |
| 2f | 6-[(3-aminophenyl)ethynyl] | HepG2 (Liver) | 1.2 | [1] |
| Ellipticine | (Positive Control) | HepG2 (Liver) | 2.9 | [1] |
| 2e | 3-(aryl) | MDA-MB-231 (Breast) | 13 | [3][5] |
| Doxorubicin | (Positive Control) | MDA-MB-231 (Breast) | 0.05 | [6] |
| unspecified | 6-[(p-methoxyphenyl)ethynyl] | NCI-H460 (Lung) | Promising | [2] |
| unspecified | 6-[(o-aminophenyl)ethynyl] | NCI-H460 (Lung) | Promising | [2] |
| unspecified | 6-[(p-aminophenyl)ethynyl] | NCI-H460 (Lung) | Promising | [2] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.[5]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
96-well microtiter plates
-
Microplate reader (510 nm)
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value for each compound.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of the test compounds on the cell cycle distribution.[1][7]
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol, 70% (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the GI₅₀ concentration of the test compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PBS containing RNase A. Incubate at 37°C for 30 minutes. Add PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations
Caption: General synthesis scheme for anticancer derivatives.
Caption: Workflow for evaluating anticancer activity.
Caption: Proposed inhibitory mechanism on cancer signaling.
References
- 1. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted this compound derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. Structure-activity relationships, effects on the cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2- b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of Thienopyridines in Medicinal Chemistry: A Deep Dive into Antiplatelet Therapy
For Immediate Release
Thienopyridines, a class of heterocyclic compounds, have carved a significant niche in medicinal chemistry, primarily through their revolutionary impact on the management of cardiovascular diseases.[1][2] These compounds serve as potent antiplatelet agents, playing a crucial role in preventing thrombotic events such as heart attacks and strokes.[2][3] This application note provides a detailed overview of the medicinal chemistry of thienopyridines, including their mechanism of action, key examples, quantitative data, and detailed experimental protocols for their synthesis and biological evaluation.
Mechanism of Action: Irreversible Inhibition of the P2Y12 Receptor
Thienopyridines are prodrugs that, once metabolized in the liver, are converted into their active forms.[2][3][4] These active metabolites then act as selective and irreversible antagonists of the P2Y12 receptor, a key purinergic receptor on the surface of platelets.[1][2][5] By binding covalently to the P2Y12 receptor, thienopyridines prevent its activation by adenosine diphosphate (ADP), a crucial signaling molecule in platelet aggregation.[5][6] This irreversible inhibition persists for the entire lifespan of the platelet, which is approximately 7 to 10 days.[2]
The downstream signaling cascade of the P2Y12 receptor, which involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, is thus effectively blocked.[5][7] This ultimately leads to the inhibition of glycoprotein IIb/IIIa receptor activation, the final common pathway for platelet aggregation.[5]
References
- 1. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Vasodilator-stimulated phosphoprotein-phosphorylation assay in patients on clopidogrel: does standardisation matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. 2.7. In Vitro Platelet Aggregation Assay [bio-protocol.org]
Application Notes and Protocols for Reactions Involving Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate. This versatile building block is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Synthesis of the Thieno[3,2-b]pyridine Core
The synthesis of the core scaffold of this compound can be achieved through the reaction of a substituted pyridine with a thioglycolate derivative. A common approach involves the reaction of a 3-halopicolinonitrile with methyl thioglycolate in the presence of a base.
Diagram of the Synthetic Pathway
Caption: Synthesis of the thieno[3,2-b]pyridine core.
Derivatization at the 3-Amino Position: Sandmeyer-Type Reaction
The 3-amino group of this compound can be readily converted to other functional groups. A key transformation is its conversion to a bromo group via a Sandmeyer-type reaction, yielding Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate. This bromo derivative is a versatile intermediate for cross-coupling reactions.
Experimental Protocol: Synthesis of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as acetonitrile.
-
Addition of Reagents: Add tert-Butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 65°C) for a designated time (e.g., 45 minutes).
-
Work-up: After cooling to room temperature, pour the mixture into an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Product | Starting Material | Reagents | Solvent | Yield |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | This compound | t-BuONO, CuBr₂ | Acetonitrile | Not specified |
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The resulting Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the thieno[3,2-b]pyridine core, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
Diagram of the Suzuki-Miyaura Cross-Coupling Workflow
Caption: Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, the respective (hetero)aryl boronic acid, pinacol borane, or potassium trifluoroborate salt, a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂), and a base (e.g., K₂CO₃).
-
Solvent Addition: Add a mixture of solvents, such as 1,2-dimethoxyethane (DME) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100°C) for a period of 3 to 4.5 hours.[1]
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the residue by column chromatography.[1]
Quantitative Data for Suzuki-Miyaura Cross-Coupling Products[1]
| Product | (Hetero)aryl Boron Reagent | Yield (%) |
| Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | Phenylboronic acid pinacol ester | 74 |
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | Potassium p-tolyltrifluoroborate | 84 |
| Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | Potassium 4-methoxyphenyltrifluoroborate | 70 |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | Potassium (4-chlorophenyl)trifluoroborate | 82 |
| Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate | Potassium (4-cyanophenyl)trifluoroborate | 35 |
| Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 4-Pyridine boronic acid | 66 |
| Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | Potassium 3-furanylboronate | 52 |
Annulation Reactions: Synthesis of Fused Heterocyclic Systems
The ortho-amino ester functionality of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. These reactions typically involve cyclocondensation with a suitable one-carbon electrophilic reagent. While specific examples for the thieno[3,2-b]pyridine isomer are not extensively reported, protocols for the analogous thieno[2,3-b]pyridine isomer can be adapted.
Diagram of a Plausible Annulation Reaction
Caption: Plausible cyclocondensation reaction pathway.
Proposed Experimental Protocol: Synthesis of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one Derivatives
-
Reaction Setup: In a reaction flask, combine this compound with a suitable cyclizing agent, such as triethyl orthoformate or formamide.
-
Reaction Conditions: Heat the reaction mixture, with or without a catalyst, to a high temperature to effect cyclization and removal of the alcohol or water byproduct.
-
Work-up: Upon completion, cool the reaction mixture. If a solid precipitates, it can be collected by filtration and washed with a suitable solvent.
-
Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure fused heterocyclic compound.
These protocols and data provide a solid foundation for researchers to design and execute a variety of synthetic transformations starting from this compound, facilitating the exploration of novel chemical entities for drug discovery and development.
References
Application Notes and Protocols: Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate as a Versatile Building Block for Novel Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a versatile heterocyclic building block that serves as a key starting material for the synthesis of a diverse range of fused heterocyclic compounds with significant biological activities. The inherent reactivity of the vicinal amino and ester functionalities allows for facile construction of novel ring systems, particularly pyridothienopyrimidines. These derivatives have demonstrated promising potential as antimicrobial, anticancer, and kinase-inhibiting agents, making this scaffold highly attractive for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel compounds derived from this compound.
I. Synthesis of Novel Pyridothieno[3',2':4,5]thieno[3,2-d]pyrimidine Derivatives
The ortho-amino ester functionality of this compound is a classical precursor for the synthesis of fused pyrimidine rings, leading to the formation of the tetracyclic pyridothieno[3',2':4,5]thieno[3,2-d]pyrimidine scaffold. This core structure is found in numerous compounds with potent biological activities.
Application 1: Synthesis of Pyridothienopyrimidine-2,4-diones and their Dichloro Derivatives
A straightforward approach to constructing the pyridothienopyrimidine core involves the cyclization of the corresponding 3-amino-thieno[2,3-b]pyridine-2-carboxamide with urea. The resulting dione can be further functionalized, for instance, by chlorination to yield a versatile intermediate for nucleophilic substitution reactions.
Experimental Protocol: Synthesis of Pyridothienopyrimidine-2,4-diones (adapted from[1])
-
Amide Formation: this compound is first converted to the corresponding carboxamide. While the cited literature starts from the carboxamide, a typical procedure would involve ammonolysis of the methyl ester.
-
Cyclization with Urea: A mixture of 3-aminothieno[3,2-b]pyridine-2-carboxamide (1 mmol) and urea (5 mmol) is heated at 180 °C for 1 hour.
-
Work-up: The reaction mixture is cooled to room temperature, and the solid residue is triturated with hot ethanol.
-
Purification: The resulting solid pyridothienopyrimidine-2,4-dione is collected by filtration, washed with ethanol, and dried.
Experimental Protocol: Synthesis of 2,4-Dichloropyridothienopyrimidines (adapted from[1])
-
Reaction Setup: The pyridothienopyrimidine-2,4-dione (1 mmol) is refluxed with a mixture of phosphorus oxychloride (5 mL) and phosphorus pentachloride (1.5 mmol).
-
Reaction Time: The reaction is monitored by TLC until completion.
-
Work-up: The excess phosphorus oxychloride is removed under reduced pressure. The residue is poured onto crushed ice and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and recrystallized from a suitable solvent to afford the pure 2,4-dichloro derivative.
Application 2: One-Pot Three-Component Synthesis of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones
A highly efficient microwave-assisted, one-pot, three-component reaction provides a rapid route to a variety of substituted pyridothienopyrimidines. This method involves the condensation of an aminothienopyridine, dimethylformamide-dimethylacetal (DMF-DMA), and a primary amine.
Caption: Inhibition of the EGFR signaling pathway.
IV. Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of biologically active heterocyclic compounds. The straightforward and efficient synthetic routes to complex molecules, such as pyridothienopyrimidines, coupled with their potent antimicrobial and anticancer activities, underscore the importance of this building block in medicinal chemistry and drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising scaffold in the development of novel therapeutic agents.
References
Application Notes and Protocols for Thieno[3,2-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo applications of thieno[3,2-b]pyridine derivatives, a promising class of heterocyclic compounds with diverse biological activities. The following sections detail their utility as anticancer agents, kinase inhibitors, and antimycobacterial compounds, supported by experimental protocols and quantitative data.
Anticancer Activity
Thieno[3,2-b]pyridine derivatives have demonstrated significant potential in cancer therapy, exhibiting cytotoxic and antiproliferative effects across various cancer cell lines. Notably, studies have highlighted their efficacy against triple-negative breast cancer (TNBC), prostate cancer, and ovarian cancer.
In Vitro Anticancer Studies
Several thieno[3,2-b]pyridine derivatives have shown potent activity against breast cancer cell lines. For instance, certain methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates displayed antitumor activity against MDA-MB-231 and MDA-MD-468 TNBC cells, with minimal toxicity to non-tumorigenic MCF-12A mammary epithelial cells.[1] One promising compound, 2e, was found to decrease the number of viable MDA-MB-231 cells, inhibit proliferation, and cause an increase in the G0/G1 phase of the cell cycle.[1]
Similarly, other studies have explored different thieno[2,3-b]pyridine derivatives, a related isomer, which have shown to inhibit prostate cancer cell proliferation and motility, leading to G2/M arrest, multinucleation, and apoptosis.[2] Furthermore, in ovarian cancer cell lines, a thieno[2,3-b]pyridine derivative was found to be highly potent, reducing the percentage of cancer stem cells.[3]
Table 1: In Vitro Anticancer Activity of Thieno[3,2-b]pyridine and Related Derivatives
| Compound/Derivative Class | Cell Line | Assay Type | Endpoint | Value | Reference |
| Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | MDA-MB-231 (TNBC) | Sulforhodamine B | GI50 | 13 µM (for compound 2e) | [1] |
| Thieno[2,3-b]pyridine derivative 6i | HSC3 (Head and Neck Cancer) | MTT | IC50 | 10.8 µM | [4] |
| Thieno[2,3-b]pyridine derivative 6i | T47D (Breast Cancer) | MTT | IC50 | 11.7 µM | [4] |
| Thieno[2,3-b]pyridine derivative 6i | RKO (Colorectal Cancer) | MTT | IC50 | 12.4 µM | [4] |
| Thieno[2,3-b]pyridine Compound 1 | MDA-MB-231 (Breast Cancer) | MTT | Cytotoxicity | Observed at 0.05 µM after 24h | [5] |
| Thieno[2,3-b]pyridine Compound 1 | MCF-7 (Breast Cancer) | MTT | Cytotoxicity | <50% viability at 0.1 µM after 72h | [5] |
In Vivo Anticancer Studies
The antitumor effects of thieno[3,2-b]pyridine derivatives have also been evaluated in vivo. The promising compound 2e, a methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative, was shown to reduce tumor size in an in ovo chick chorioallantoic membrane (CAM) model using grafted MDA-MB-231 cells.[1] Additionally, toxicological studies on related thieno[2,3-b]pyridine derivatives in mice indicated that the compounds are well-tolerated at high doses, suggesting a favorable safety profile for further in vivo development.[3]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which thieno[3,2-b]pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.
The thieno[3,2-b]pyridine scaffold has been identified as an attractive template for developing highly selective kinase inhibitors.[6][7][8][9] These compounds can act as ATP-competitive inhibitors, binding to the kinase back pocket.[6][7][8] Specific kinases targeted by derivatives of this scaffold include:
-
VEGFR-2: Substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines have been reported as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1]
-
Src: 2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles act as inhibitors of the non-receptor tyrosine kinase Src.[1]
-
Haspin: The thieno[3,2-b]pyridine pharmacophore has been utilized to develop highly selective inhibitors of the kinase Haspin, with compound MU1920 being identified as a quality chemical probe suitable for in vivo applications.[6][7][8][9]
-
PI3K: Novel 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were designed and evaluated for their in vitro inhibitory activity against PI3K isoforms, showing good enzymatic activity on PI3Kβ and PI3Kγ.[10]
Other Therapeutic Applications
Antimycobacterial Activity
A series of novel thieno[3,2-b]pyridinone derivatives have been designed and synthesized, demonstrating potent activity against Mycobacterium tuberculosis (Mtb).[11] Several compounds showed minimum inhibitory concentrations (MIC) of ≤ 1 μg/mL against Mtb UAlRa. The target of these compounds was identified as the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial fatty acid synthesis.[11]
Table 2: Antimycobacterial Activity of Thieno[3,2-b]pyridinone Derivatives
| Compound | Target Strain | Endpoint | Value | Reference |
| 6c | Mtb UAlRv | MIC | 0.5-1 µg/mL | [11] |
| 6i | Mtb UAlRa (in macrophages) | Activity | Active | [11] |
| 6c | Mtb UAlRa (in macrophages) | Activity | Active | [11] |
Pyruvate Kinase M2 (PKM2) Activation
Substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinones, a related class of compounds, have been identified as activators of the tumor-specific M2 isoform of pyruvate kinase (PKM2).[12] Activation of PKM2 is a potential therapeutic strategy to revert the metabolic state of cancer cells to that of normal cells.[12]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from studies evaluating the cytotoxicity of thieno[2,3-b]pyridine derivatives against various cancer cell lines.[4][5]
Objective: To determine the concentration-dependent cytotoxic effect of thieno[3,2-b]pyridine derivatives on cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thieno[3,2-b]pyridine derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thieno[3,2-b]pyridine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methodology used to assess the effect of thieno[3,2-b]pyridine derivatives on the cell cycle of cancer cells.[1][4]
Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with a thieno[3,2-b]pyridine derivative.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Thieno[3,2-b]pyridine derivative
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of the thieno[3,2-b]pyridine derivative for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
These application notes and protocols provide a starting point for researchers interested in exploring the therapeutic potential of thieno[3,2-b]pyridine derivatives. The versatility of this scaffold suggests that further research will continue to uncover novel biological activities and therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Interplay: Thieno[2,3-b]pyridine’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 5. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques and protocols for the purification of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The following sections offer guidance on standard purification methodologies, including recrystallization and column chromatography, to obtain a high-purity final product.
Overview of Purification Strategies
The purification of this compound typically involves the removal of unreacted starting materials, catalysts, and side-products from the crude reaction mixture. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The two most common and effective techniques for this class of compounds are recrystallization and silica gel column chromatography.
Common Impurities: Potential impurities may include unreacted starting materials from the synthetic route, such as 2-chloro-3-nitropyridine derivatives and methyl 3-mercaptoacetate, as well as byproducts from side reactions. In synthetic procedures involving a Sandmeyer reaction to introduce the amino group, residual copper salts and byproducts from diazotization may also be present.
Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent system at varying temperatures. For gram-scale and larger purifications, this is often the most efficient method.
Experimental Protocol: Recrystallization
-
Solvent Screening:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a small volume of different solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol, acetonitrile, or mixtures with water) to each tube.
-
Heat the tubes to the boiling point of the solvent to check for dissolution.
-
An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Based on literature for similar compounds, an ethanol/water or ether solvent system is a good starting point.[1]
-
-
Dissolution:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This should be done on a hot plate with stirring.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
Data Presentation: Recrystallization Efficiency
| Parameter | Value | Notes |
| Typical Recovery | 70-90% | Dependent on the purity of the crude material and the chosen solvent system. |
| Achievable Purity | >98% | As determined by HPLC or NMR. |
| Melting Point | 152-154 °C | A sharp melting point range indicates high purity.[2] |
Silica Gel Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent system). This method is highly effective for removing impurities with different polarities from the target compound.
Experimental Protocol: Column Chromatography
-
Slurry Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent system. A common starting eluent for related compounds is a mixture of ether and petroleum ether (or hexanes).[2]
-
Pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 10% ether in petroleum ether) and gradually increase the polarity (e.g., to 25-50% ether in petroleum ether).[2]
-
The progress of the separation can be monitored by Thin Layer Chromatography (TTC).
-
-
Fraction Collection:
-
Collect fractions as the solvent elutes from the column.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation: Column Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient of Ether in Petroleum Ether (e.g., 10% to 50%)[2] |
| Typical Yield | 60-85% |
| Achievable Purity | >99% (by HPLC) |
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp and narrow melting point range is indicative of high purity.
The following diagram illustrates the logical flow of purity assessment.
Caption: Analytical techniques for purity assessment.
References
Application Notes and Protocols for the Formulation of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and evaluation of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, a thienopyridine derivative with potential therapeutic applications, particularly in oncology. The following sections offer guidance on preparing the compound for in vitro biological assays, including cytotoxicity screening and cell cycle analysis, and discuss potential signaling pathways for further investigation.
Compound Information and Handling
This compound (CAS No: 111042-90-1) is a heterocyclic organic compound.[1] Based on the general properties of related thienopyridine compounds, it is expected to be a crystalline solid with limited aqueous solubility. Therefore, proper formulation is critical for obtaining accurate and reproducible results in biological assays.
Storage and Stability: Store the compound in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping it at -20°C is recommended. Stock solutions in dimethyl sulfoxide (DMSO) should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Formulation for In Vitro Biological Assays
Due to its presumed low aqueous solubility, a common and effective method for formulating this compound for in vitro assays is to prepare a concentrated stock solution in an organic solvent, which is then further diluted in the aqueous cell culture medium.
Preparation of a Concentrated Stock Solution
Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of poorly soluble compounds for cell-based assays.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance. The molecular weight of the compound is 208.24 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.08 mg of the compound.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube or a glass vial. Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional but Recommended): If the application requires absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.
Note on Solubility: If the compound does not fully dissolve at 10 mM, a lower stock concentration should be prepared. It is advisable to perform a solubility test to determine the maximum stock concentration achievable in DMSO.
Preparation of Working Solutions
Working solutions are prepared by diluting the concentrated stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol for Preparing Working Solutions:
-
Thaw the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used.
Experimental Protocols for Biological Evaluation
The following are detailed protocols for common in vitro assays to evaluate the biological activity of this compound.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (prepared as described in section 2.2). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Air Drying: Allow the plates to air dry completely.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and then fix the cells by resuspending them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways for Investigation
Thienopyridine derivatives have been reported to exhibit a range of biological activities, including the inhibition of protein kinases. Based on the activities of similar compounds, the following signaling pathways are suggested as potential targets for this compound.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met pathway is implicated in various cancers.[2][3][4]
Caption: The c-Met signaling pathway, a potential target for cancer therapy.
Choline Kinase Alpha (CHKA) Signaling Pathway
Choline kinase alpha (CHKA) is the initial enzyme in the CDP-choline pathway, which is essential for the synthesis of phosphatidylcholine, a major component of cell membranes. CHKA is often overexpressed in cancer and is linked to increased cell proliferation and survival.
Caption: The Choline Kinase Alpha (CHKA) signaling pathway in phospholipid metabolism.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro screening of this compound.
Caption: A typical experimental workflow for in vitro drug screening.
Data Presentation
Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 111042-90-1 |
| Molecular Formula | C₉H₈N₂O₂S |
| Molecular Weight | 208.24 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Poorly soluble in water; Soluble in DMSO |
Table 2: Example of Data Summary from a Cytotoxicity Assay
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 72.1 ± 6.1 |
| 25 | 48.9 ± 3.9 |
| 50 | 25.6 ± 2.5 |
| 100 | 10.2 ± 1.8 |
| IC₅₀ (µM) | ~25 |
Table 3: Example of Data Summary from a Cell Cycle Analysis
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 ± 2.1 | 28.9 ± 1.5 | 15.7 ± 1.2 |
| Compound (IC₅₀) | 70.2 ± 3.5 | 15.3 ± 2.0 | 14.5 ± 1.8 |
These tables provide a clear and concise way to present the key findings from the experimental work, facilitating comparison between different treatment conditions and the determination of important parameters such as the half-maximal inhibitory concentration (IC₅₀).
References
Application Notes and Protocols: The Role of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate serves as a critical starting material and molecular scaffold in the synthesis of novel compounds targeting neurological disorders. Its inherent structural features make it a valuable building block for the development of potent and selective modulators of key neuronal signaling pathways. This document provides an overview of its application, focusing on its role in the synthesis of muscarinic acetylcholine receptor 4 (M₄) positive allosteric modulators (PAMs) and adenosine A₁ receptor agonists, which have shown therapeutic promise in preclinical models of psychosis and epilepsy, respectively.
Application Notes
The thieno[3,2-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. This compound, as a functionalized derivative, offers synthetic handles for the construction of more complex molecules with desired pharmacological properties.
Scaffold for Muscarinic Acetylcholine Receptor 4 (M₄) Positive Allosteric Modulators (PAMs)
Derivatives of the 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold have been instrumental in the development of selective M₄ PAMs.[1] These compounds are of significant interest for the treatment of schizophrenia and other psychotic disorders. The general strategy involves the chemical modification of the 3-amino and 2-carboxylate groups of the thienopyridine core to generate ligands that bind to an allosteric site on the M₄ receptor, thereby potentiating the effect of the endogenous ligand, acetylcholine.
A notable example is the development of ML253, a potent and brain-penetrant M₄ PAM, which is based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold.[2] The synthesis of such molecules often starts from precursors structurally related to this compound.
Precursor for Adenosine A₁ Receptor Agonists
The thieno[2,3-b]pyridine scaffold has also been explored for the development of non-nucleoside adenosine A₁ receptor agonists for the potential treatment of epilepsy.[3] Adenosine, acting through its A₁ receptor, is a potent endogenous anticonvulsant. Compounds derived from the thienopyridine core have been synthesized and evaluated for their ability to bind to and activate the A₁ receptor. One study reported a thieno[2,3-b]pyridine derivative with good binding affinity to the rat A₁ adenosine receptor.[3] The synthesis of these derivatives can be initiated from appropriately substituted thienopyridine precursors.
Quantitative Data
The following tables summarize the pharmacological data for representative compounds synthesized using the thienopyridine scaffold. It is important to note that the data pertains to the final, structurally complex derivatives, not to the initial building block, this compound.
Table 1: In Vitro Potency of M₄ PAMs Derived from a Thienopyridine Scaffold
| Compound | Target Receptor | EC₅₀ (nM) | Fold Shift of ACh CRC | Reference |
| ML253 | Human M₄ | 56 | 106 | [2] |
| ML253 | Rat M₄ | 176 | 50 | [2] |
EC₅₀: Half-maximal effective concentration. ACh CRC: Acetylcholine concentration-response curve.
Table 2: Binding Affinity of a Thienopyridine Derivative at the Adenosine A₁ Receptor
| Compound | Target Receptor | Kᵢ (nM) | Reference |
| Compound 7c | Rat A₁ | 61.9 | [3] |
Kᵢ: Inhibitory constant, a measure of binding affinity.
Signaling Pathways
The therapeutic potential of compounds derived from this compound stems from their ability to modulate specific neurological signaling pathways.
Caption: M₄ Receptor Signaling Pathway Modulation by a Thienopyridine-derived PAM.
Caption: A₁ Receptor Signaling Pathway Activation by a Thienopyridine-derived Agonist.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized as a starting material for the synthesis of more complex, neurologically active compounds.
Protocol 1: Synthesis of a 3-Amino-thieno[2,3-b]pyridine-2-carboxamide Derivative (General Procedure)
This protocol outlines a general two-step process for the synthesis of a 3-amino-thieno[2,3-b]pyridine-2-carboxamide, a key intermediate for M₄ PAMs.
Step 1: S-Alkylation
-
To a solution of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) in dimethylformamide (DMF), add a 10% aqueous solution of potassium hydroxide (1 equivalent).
-
Stir the mixture at room temperature, then add the desired N-aryl-2-chloroacetamide (1 equivalent).
-
Continue stirring at room temperature for 30-40 minutes.
Step 2: Thorpe-Ziegler Cyclization
-
To the reaction mixture from Step 1, add another portion of 10% aqueous potassium hydroxide (1 equivalent).
-
Heat the mixture to 100°C for 15-30 minutes to induce intramolecular cyclization.
-
After cooling, the product, a 3-amino-thieno[2,3-b]pyridine-2-carboxamide, can be isolated by precipitation and filtration.[4]
Caption: General synthetic workflow from the starting material to bioactive compounds.
Protocol 2: In Vitro Assay for M₄ PAM Activity (Calcium Mobilization Assay)
This protocol describes a common method to assess the activity of newly synthesized compounds as M₄ PAMs.
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human M₄ receptor in appropriate culture media.
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the test compound (synthesized from the thienopyridine scaffold) to the wells.
-
Agonist Stimulation: After a short incubation with the test compound, stimulate the cells with a sub-maximal concentration (EC₂₀) of acetylcholine.
-
Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR) to determine the intracellular calcium concentration.
-
Data Analysis: Plot the concentration-response curves and calculate the EC₅₀ values to determine the potency of the PAM.[2]
Conclusion
This compound is a versatile and valuable building block in the field of neurological drug discovery. Its utility as a scaffold for the synthesis of potent and selective M₄ PAMs and adenosine A₁ receptor agonists highlights its importance for researchers and scientists working on novel therapeutics for a range of neurological and psychiatric disorders. The protocols and data presented here provide a foundation for the further exploration and application of this important chemical entity.
References
- 1. Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thieno[3,2-b]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thieno[3,2-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the thieno[3,2-b]pyridine core?
A1: The most prevalent methods for constructing the thieno[3,2-b]pyridine skeleton involve the cyclization of a substituted thiophene precursor. Key strategies include the Friedländer annulation and the Gould-Jacobs reaction, both of which form the pyridine ring onto a pre-existing thiophene ring.
Q2: I am observing a low yield in my Friedländer synthesis of a thieno[3,2-b]pyridine. What are the potential causes?
A2: Low yields in the Friedländer annulation are a common issue and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Suboptimal Base Concentration: The concentration of the base is critical for the condensation and cyclization steps.
-
Poor Quality of Starting Materials: Impurities in the starting 2-aminothiophene derivative can interfere with the reaction.
-
Side Reactions: Overheating can lead to the formation of byproducts, reducing the yield of the desired product.
Q3: My Buchwald-Hartwig amination on a brominated thieno[3,2-b]pyridine is not working well. What are some common pitfalls?
A3: The Buchwald-Hartwig amination of brominated thieno[3,2-b]pyridines can be challenging. Common issues include:
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.
-
Inappropriate Ligand Choice: The use of a sterically hindered biarylphosphine ligand is often necessary to promote the desired coupling.
-
Incorrect Base Selection: The choice of base is critical and can significantly impact the reaction outcome. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3).[1]
-
Intramolecular Cyclization: In some cases, an intramolecular cyclization can occur as a side reaction, leading to the formation of a tetracyclic product.[2]
Q4: I am seeing unexpected oxidized byproducts in my reaction mixture. What could they be?
A4: Thieno[3,2-b]pyridine derivatives are susceptible to oxidation, which can lead to the formation of several byproducts:
-
N-Oxides: The pyridine nitrogen can be oxidized to form the corresponding N-oxide.[3]
-
S-Oxides (Sulfoxides and Sulfones): The thiophene sulfur can be oxidized to a sulfoxide or further to a sulfone.[3]
-
Oxidative Dimerization: In some cases, unexpected oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been observed, leading to complex dimeric structures.[3]
Troubleshooting Guides
Issue 1: Low Yield in Friedländer Annulation
| Potential Cause | Troubleshooting & Optimization |
| Incomplete reaction | Monitor the reaction by TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature if starting material persists. |
| Suboptimal base concentration | Ensure the base is fully dissolved and used in the correct stoichiometric amount. A screen of different bases (e.g., KOH, NaOH, NaOEt) may be beneficial. |
| Poor quality of starting materials | Verify the purity of the 2-aminothiophene precursor and the dicarbonyl compound. Purify starting materials if necessary. |
| Side reactions (e.g., Gould-Jacobs pathway) | Maintain strict temperature control. Lowering the reaction temperature may favor the Friedländer pathway over competing reactions. |
Issue 2: Side Reactions in Palladium-Catalyzed Cross-Coupling
| Side Reaction | Troubleshooting & Optimization |
| Homocoupling of Boronic Acid (Suzuki Coupling) | Use a slight excess of the boronic acid or ester. Ensure anhydrous and deoxygenated conditions. The choice of palladium catalyst and ligand can also influence the extent of homocoupling. |
| Intramolecular Cyclization (Buchwald-Hartwig Amination) | This can occur when coupling with a substrate that has a suitably positioned nucleophile, such as an ester group.[2] Optimization of the ligand and base may minimize this side reaction. In some cases, this cyclization can be utilized to synthesize desired tetracyclic compounds.[2] |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Catalyst poisoning by the pyridine nitrogen can be mitigated by using sterically bulky ligands. |
Data Presentation
Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Bromobenzene with Secondary Aryl Amines [4]
| Entry | Palladium Precatalyst | Ligand | Conversion (%) |
| 1 | [Pd(allyl)Cl]₂ | t-BuXPhos | >99 |
| 2 | [Pd(allyl)Cl]₂ | XPhos | 96 |
| 3 | [Pd(allyl)Cl]₂ | TrixiePhos | 97 |
| 19 | Pd(dppf)Cl₂ | - | 0 |
| 20 | Pd(PPh₃)₂Cl₂ | - | 71 |
| 21 | Pd(PPh₃)₂(OAc)₂ | - | 38 |
| Reaction conditions: Bromobenzene, secondary amine, palladium precatalyst, ligand, NaOt-Bu, toluene, 100 °C. |
Table 2: Yields of Suzuki-Miyaura Coupling of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with Various Boron Reagents [5]
| Entry | Aryl Boron Reagent | Product | Yield (%) |
| a | Phenylboronic acid pinacol ester | 2a | 74 |
| b | Potassium p-tolyltrifluoroborate | 2b | 84 |
| c | Potassium 4-methoxyphenyltrifluoroborate | 2c | 70 |
| e | Potassium (4-chlorophenyl)trifluoroborate | 2e | 82 |
| g | 4-Pyridine boronic acid | 2g | 66 |
| Reaction conditions: Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, boron reagent, PdCl₂(dppf)·CH₂Cl₂, K₂CO₃, DME/H₂O, 100 °C. |
Experimental Protocols
Protocol 1: Gewald Synthesis of a 2-Aminothiophene Precursor
The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes, which are key precursors for thieno[3,2-b]pyridines.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
α-Cyanoester (e.g., ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine or triethylamine) (1.5 eq)
-
Solvent (e.g., ethanol or DMF)
Procedure:
-
To a stirred solution of the ketone/aldehyde and α-cyanoester in the chosen solvent, add the base.
-
Add elemental sulfur in one portion.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene.
Potential Side Reactions: The mechanism of the Gewald reaction is complex and can involve various polysulfide intermediates.[6] In some cases, incomplete reaction or the formation of dimeric byproducts can occur.
Protocol 2: Buchwald-Hartwig Amination of a Bromothieno[3,2-b]pyridine
This protocol provides a general procedure for the C-N cross-coupling reaction on a brominated thieno[3,2-b]pyridine core.
Materials:
-
Bromothieno[3,2-b]pyridine derivative (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (2-5 mol%)
-
Ligand (e.g., XPhos or SPhos) (4-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃) (1.4 eq)[1]
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox, combine the bromothieno[3,2-b]pyridine, amine, palladium precatalyst, ligand, and base in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the Gewald synthesis of 2-aminothiophene precursors.
Caption: Competing reaction pathways for the synthesis of the thieno[3,2-b]pyridine core.
Caption: A logical troubleshooting guide for common issues in Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate. The content is designed to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis of the 2-aminothiophene core of the target molecule is often achieved through the Gewald reaction.[1][2][3][4] This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. For the thieno[3,2-b]pyridine bicycle, a common starting material would be a substituted pyridine derivative.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a suitable method for monitoring the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide a more quantitative analysis of the reaction's conversion rate and the purity of the product.[5]
Q3: What are the best practices for purifying the final product?
A3: For large-scale purification, recrystallization is often the most economical and effective method. It is advisable to first determine a suitable solvent system on a small scale. Column chromatography is also an option, particularly for smaller quantities or when dealing with impurities that are difficult to remove by recrystallization.[5]
Q4: Are there any specific safety precautions I should take?
A4: When using reagents such as thionyl chloride for esterification, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases. These reactions should be carried out under an inert atmosphere to prevent moisture from interfering.[5]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Poor Quality of Starting Materials | Verify the purity of the starting materials, such as the pyridine derivative and the active methylene nitrile. Impurities can significantly interfere with the reaction. |
| Suboptimal Reaction Temperature | Temperature is a critical parameter. If the temperature is too low, the reaction may not proceed at a sufficient rate. Conversely, excessively high temperatures can lead to the decomposition of reactants and products. It is important to carefully control the reaction temperature.[5] |
| Incorrect Base Concentration | The concentration of the base is crucial for the condensation and cyclization steps. Ensure that the base is fully dissolved and used in the correct stoichiometric amount. |
| Presence of Water | If the reaction is sensitive to moisture, ensure all glassware is thoroughly dried and use anhydrous solvents.[5] |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| Side Reactions due to Overheating | Overheating can lead to the formation of byproducts.[5] Maintain strict temperature control throughout the reaction. |
| Oxidative Dimerization | In some cases, 3-aminothiophene derivatives can undergo oxidative dimerization.[6][7] This can be influenced by the reaction conditions and the presence of oxidizing agents. Consider performing the reaction under an inert atmosphere. |
| Incorrect Stoichiometry of Reactants | Ensure the accurate measurement and stoichiometry of all reactants, including the elemental sulfur. |
Experimental Protocols
General Protocol for the Gewald Reaction to form the 2-Aminothiophene Core
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
-
Knoevenagel Condensation: In a round-bottom flask, combine the appropriate pyridine-based ketone, methyl cyanoacetate, and a suitable base (e.g., morpholine or triethylamine) in a solvent like ethanol or DMF.
-
Stir the mixture at room temperature or with gentle heating to facilitate the Knoevenagel condensation. Monitor the reaction by TLC until the starting ketone is consumed.
-
Thiophene Ring Formation: To the reaction mixture, add elemental sulfur.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or after the addition of water.
-
Collect the solid product by filtration, wash it with a suitable solvent (e.g., cold ethanol or water) to remove impurities.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 5. benchchem.com [benchchem.com]
- 6. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Purification Maze: A Technical Support Guide for Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
For researchers, scientists, and drug development professionals, the purification of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate can present a significant bottleneck. This technical support center provides troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this key pharmaceutical intermediate.
This guide offers practical advice on overcoming issues related to impurities, low yield, and difficult separations. Detailed experimental protocols for common purification techniques are provided, along with data tables for easy comparison of expected outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities often stem from the starting materials, side reactions, or incomplete reactions. Based on typical synthetic routes like the Gewald reaction followed by cyclization, potential impurities include:
-
Unreacted starting materials: Such as the initial ketone or aldehyde, and the active methylene nitrile.
-
Over-alkylated or di-substituted byproducts: These can be particularly challenging to separate due to similar polarities.
-
Oxidation products: The amino group is susceptible to oxidation, leading to colored impurities.
-
Hydrolysis products: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under non-neutral pH conditions.
-
Solvent adducts: Depending on the solvents used in the synthesis and work-up.
Q2: My purified product is colored, not the expected white or off-white solid. What could be the cause?
A2: A colored product often indicates the presence of trace impurities, particularly oxidation byproducts. The 3-amino group on the thiophene ring is susceptible to oxidation, which can lead to the formation of colored dimeric or polymeric species. Exposure to air and light for prolonged periods can exacerbate this issue.
Q3: I'm having difficulty separating my desired product from a closely related impurity using column chromatography. What can I do?
A3: Co-elution of impurities with similar polarity to the target compound is a frequent challenge. For instance, separating monosubstituted and disubstituted byproducts can be difficult with standard silica gel chromatography.[1] Here are a few strategies to improve separation:
-
Optimize the solvent system: A systematic trial of solvent systems with varying polarities is recommended. Using a shallower gradient or an isocratic elution with a fine-tuned solvent mixture can enhance resolution.
-
Try a different stationary phase: If silica gel is not effective, consider using alumina (basic or neutral) or reverse-phase silica gel (C18).
-
Recrystallization: This is often the most effective method for removing closely related impurities if a suitable solvent system can be found.
Q4: What are the best analytical techniques to assess the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and detecting trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a good starting point.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of purification and for initial purity checks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can help identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and to identify the mass of any impurities.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Suggested Solution |
| Product loss during extraction | Ensure the correct pH of the aqueous layer during work-up to minimize the solubility of the product. Perform multiple extractions with a suitable organic solvent. |
| Incomplete elution from the chromatography column | After the main product fraction has been collected, flush the column with a more polar solvent to check for any remaining product. |
| Product precipitation during column chromatography | If the product has low solubility in the chosen eluent, it may precipitate on the column. Try a more solubilizing solvent system or perform the chromatography at a slightly elevated temperature (if the compound is stable). |
| Decomposition on silica gel | The amino group can sometimes interact strongly with acidic silica gel, leading to degradation. Consider using neutral or deactivated silica gel, or switch to a different stationary phase like alumina. |
| Suboptimal recrystallization conditions | Experiment with different solvent systems to find one that provides good recovery. Cooling the solution slowly can improve crystal formation and yield. Ensure the minimum amount of hot solvent is used for dissolution. |
Problem 2: Persistent Impurities After Column Chromatography
| Potential Cause | Suggested Solution |
| Co-elution with an impurity of similar polarity | As mentioned in the FAQs, optimize the chromatography conditions (solvent system, gradient, stationary phase). If this fails, recrystallization is the preferred next step. |
| Tailing of the product peak | Tailing can be caused by interactions with the stationary phase. Adding a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can improve peak shape. |
| Formation of new impurities on the column | If the compound is unstable on silica gel, new impurity spots may appear on the TLC plate of the collected fractions. Minimize the time the compound spends on the column by running it faster or using a shorter column. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization for specific impurity profiles.
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal solvent gradient should be determined by TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Table 1: Example Solvent Systems for Column Chromatography of Thieno[3,2-b]pyridine Derivatives
| Compound Type | Solvent System (v/v) | Reference |
| Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | 50% Ether / Petroleum Ether | [2] |
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 40% Ether / Petroleum Ether | [2] |
| Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 25% Ether / Petroleum Ether | [2] |
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for similar compounds include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by filtration, for example, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Purification Workflow
The following diagrams illustrate the general workflow for purification and a troubleshooting logic for common issues.
References
Stability issues of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound contains an ester group, which is susceptible to hydrolysis under both acidic and basic conditions. The amino group can also be protonated at low pH, potentially altering the compound's reactivity and stability.
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially in the presence of acid or base, can facilitate hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions, such as hydrolysis and oxidation.[1]
-
Light: Exposure to light, particularly UV radiation, may lead to photodegradation.[1]
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the thienopyridine core.[2][3]
Q2: I observed a precipitate forming in my aqueous stock solution. What could be the cause?
A2: Precipitate formation can be due to several reasons:
-
Low Solubility: this compound may have limited solubility in purely aqueous solutions.
-
pH Shift: A change in the pH of your solution could alter the ionization state of the molecule, leading to a decrease in solubility.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound. For example, hydrolysis of the methyl ester to the corresponding carboxylic acid could result in a less soluble product, depending on the pH.
-
Saturation: The concentration of your stock solution may be too high for the chosen solvent and storage temperature, leading to crystallization or precipitation over time.
Q3: My solution of this compound has changed color. Should I be concerned?
A3: A color change in the solution is often an indicator of chemical degradation. Thienopyridine compounds can be susceptible to oxidation, which may result in the formation of colored byproducts.[2][3] It is recommended to investigate the cause of the color change by analytical methods such as HPLC or LC-MS to identify any degradation products and to determine if the integrity of your compound has been compromised.
Q4: What are the recommended storage conditions for stock solutions of this compound?
A4: To maximize the shelf-life of your stock solutions, the following storage conditions are recommended:
-
Solvent: Prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF.
-
Temperature: Store solutions at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Potential Cause | Suggested Solution |
| Degradation of the compound in the assay medium. | Perform a stability study of the compound in the assay buffer under the experimental conditions (e.g., 37°C, presence of CO2). Analyze samples by HPLC at different time points to determine the rate of degradation. |
| Precipitation of the compound at the final assay concentration. | Visually inspect the assay plate for any signs of precipitation. Determine the solubility of the compound in the final assay medium. If solubility is an issue, consider using a co-solvent or a different formulation approach. |
| Interaction with other components in the assay medium. | Evaluate the compatibility of the compound with other critical components of your assay medium. |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Potential Cause | Suggested Solution |
| On-column degradation. | Modify the HPLC method parameters, such as the mobile phase pH or the column temperature, to minimize degradation during the analysis. |
| Hydrolysis of the methyl ester. | This is likely if the mobile phase is acidic or basic. The primary degradation product would be the corresponding carboxylic acid. Confirm the identity of the new peak by LC-MS. To avoid this, maintain the mobile phase pH as close to neutral as possible. |
| Oxidation of the thienopyridine ring. | The thieno[3,2-b]pyridine core is susceptible to oxidation.[2][3] This can be accelerated by exposure to air and light. Prepare fresh solutions and minimize their exposure to the atmosphere. The use of antioxidants in the formulation could be considered, but their compatibility must be verified. |
| Photodegradation. | If the solutions have been exposed to light, new peaks corresponding to photodegradation products may appear.[1] Always handle and store solutions with protection from light. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability (Forced Degradation Study)
This protocol outlines a general method for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period (e.g., 2 hours). Basic hydrolysis is often faster than acidic hydrolysis.[4][5][6]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days).
-
Photostability: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a suitable analytical method, such as reverse-phase HPLC with a UV detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation.
-
Identify the retention times of the major degradation products.
-
If coupled with a mass spectrometer (LC-MS), determine the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.
-
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Pathway | Likely Degradation Product |
| Acidic/Basic pH | Hydrolysis of the methyl ester | 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid |
| Oxidizing Agent (e.g., H₂O₂) | Oxidation of the sulfur atom | N/A (structure to be confirmed by MS) |
| Oxidizing Agent (e.g., H₂O₂) | Oxidation of the pyridine nitrogen | N/A (structure to be confirmed by MS) |
| Light Exposure | Photodegradation | Various photoproducts |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Technical Support Center: Synthesis of Functionalized Thienopyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of functionalized thienopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the thienopyridine core?
A1: The construction of the thienopyridine scaffold is most frequently achieved through two primary strategies:
-
Building the pyridine ring onto a pre-existing thiophene: This is a widely used approach, often employing reactions like the Gewald synthesis to first create a 2-aminothiophene derivative, which is then cyclized to form the fused pyridine ring. The Friedländer annulation and related cyclocondensation reactions are also common.
-
Building the thiophene ring onto a pre-existing pyridine: This strategy involves starting with a suitably functionalized pyridine derivative, such as a 2-chloropyridine, and constructing the thiophene ring onto it. This can be achieved through reactions like the Thorpe-Ziegler cyclization.
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final thienopyridine molecule.
Q2: My functionalized thienopyridine is difficult to purify. What are some common impurities and recommended purification techniques?
A2: Purification of thienopyridine derivatives can be challenging due to the presence of closely related byproducts and residual catalyst. Common impurities include homocoupled products from cross-coupling reactions, starting materials, and isomers. For purification, silica gel column chromatography is frequently employed, with solvent systems such as petroleum ether and ethyl acetate. In some cases, cation-exchange chromatography can be an effective method for removing basic impurities.
Q3: Are there any specific safety considerations when working with reagents for thienopyridine synthesis?
A3: Many reagents used in thienopyridine synthesis require careful handling. For instance, reactions involving sodium nitrite in the presence of acids can generate nitrous acid, which is unstable and should be handled with caution in a well-ventilated fume hood. Similarly, reagents like butyllithium, which may be used in certain synthetic routes, are highly flammable and pyrophoric, requiring anhydrous conditions and careful handling.
Troubleshooting Guides
Guide 1: Issues with Thienopyridine Core Synthesis (Gewald Reaction)
Q1.1: I am attempting a Gewald reaction to synthesize a 2-aminothiophene precursor, but the yield is very low and I see a complex mixture of byproducts. What could be the cause?
A1.1: The Gewald reaction, a multicomponent condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base, is a cornerstone for preparing the thiophene core. Low yields can often be attributed to several factors:
-
Incorrect Basicity: The choice and amount of base (e.g., morpholine, triethylamine) are critical. Too little base can lead to an incomplete reaction, while too much can promote side reactions.
-
Reaction Temperature: The reaction is often exothermic. Poor temperature control can lead to the formation of unwanted byproducts.
-
Quality of Sulfur: The elemental sulfur used should be a fine powder to ensure it remains well-suspended in the reaction mixture for optimal reactivity.
-
Thorough Mixing: Inadequate stirring can lead to localized overheating and incomplete reaction.
Troubleshooting Workflow: Low Yield in Gewald Reaction
Caption: Troubleshooting flowchart for a low-yielding Gewald reaction.
Guide 2: Issues with Functionalization (Suzuki-Miyaura Coupling)
Q2.1: My Suzuki-Miyaura coupling reaction to functionalize a halo-thienopyridine is giving a low yield. What are the common pitfalls?
A2.1: Low yields in Suzuki-Miyaura coupling of thienopyridines are a frequent issue. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. Additionally, chloro-substituted thienopyridines are less reactive than their bromo or iodo counterparts. Key areas to troubleshoot include the catalyst system, reaction conditions, and potential side reactions.
Q2.2: I suspect side reactions are consuming my starting materials. What are the most common side reactions in Suzuki couplings of thienopyridines?
A2.2: Two prevalent side reactions can significantly reduce your yield:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester, replacing it with a hydrogen atom. It is often promoted by the presence of aqueous bases. Using boronic pinacol esters or potassium trifluoroborate salts can mitigate this issue as they are less prone to this side reaction.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state. Ensuring the reaction is thoroughly degassed and using an efficient catalyst system can reduce homocoupling.
Data on Suzuki Coupling Conditions
The choice of ligand and base is critical for a successful Suzuki coupling with less reactive chloro-thienopyridines. Highly active catalyst systems are often required.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 85-90 | 30-50 | A standard but often low-yielding system for unactivated chlorides. |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 55-75 | A more robust catalyst system, often providing better yields. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100-110 | 70-95 | Buchwald ligands like SPhos are highly effective for challenging couplings. |
| Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | Reflux | 60-85 | A common choice, but the catalyst can be sensitive to air and age. |
Yields are illustrative and highly dependent on the specific substrates used.
Troubleshooting Logic: Suzuki Coupling Issues
Caption: Logical workflow for troubleshooting a problematic Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Synthesis of a Thienopyridine Core via N-Alkylation
This protocol is adapted from a reported synthesis of a clopidogrel intermediate.
Reaction: N-alkylation of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride with methyl 2-bromo-2-(2-chlorophenyl)acetate.
Reagents & Materials:
-
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1.0 eq)
-
Methyl 2-bromo-2-(2-chlorophenyl)acetate (0.9 eq)
-
Potassium bicarbonate (3.0 eq)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer, filtration apparatus.
Procedure:
-
To a stirred solution of methyl 2-bromo-2-(2-chlorophenyl)acetate (0.1 mol) in CH₃CN (500 mL), add 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (0.11 mol).
-
Add potassium bicarbonate (0.3 mol) to the mixture.
-
Stir the reaction vigorously at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by column chromatography.
Signaling Pathway Visualization
Many functionalized thienopyridines, such as the antiplatelet drug clopidogrel, are prodrugs that act by irreversibly inhibiting the P2Y12 receptor on platelets.
Thienopyridine Prodrug Activation and P2Y12 Receptor Inhibition
Caption: Activation of thienopyridine prodrugs and subsequent inhibition of the P2Y12 receptor.
How to increase the purity of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to enhance the purity of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate during and after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The nature of impurities is highly dependent on the synthetic route employed. For common syntheses, such as those involving a Thorpe-Ziegler type cyclization of a substituted cyanopyridine with a thioglycolate, impurities may include:
-
Unreacted Starting Materials: Such as the initial substituted 2-halonicotinonitrile and methyl thioglycolate.
-
Non-cyclized Intermediates: The linear thioether intermediate may persist if cyclization is incomplete.
-
Side-Products: Oxidative dimerization products can sometimes form.[1] Additionally, overheating or incorrect stoichiometry can lead to various by-products.[2]
-
Reagents: Residual base (e.g., triethylamine, potassium carbonate) used to facilitate the reaction.
Q2: What analytical methods are recommended for assessing the purity of the final product?
A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.[2] For rapid, qualitative assessment of purification progress during column chromatography or to check reaction completion, Thin-Layer Chromatography (TLC) is highly effective.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural confirmation and detection of structurally similar impurities.
Q3: Which purification techniques are most effective for this compound?
A3: The two primary methods for purifying this compound and its derivatives are column chromatography and recrystallization.[3][4]
-
Column Chromatography is excellent for removing impurities with different polarities from the target compound.
-
Recrystallization is a highly effective and economical method for removing minor impurities from an already semi-pure solid product, especially for larger scale purification.[2]
Q4: My compound streaks significantly during silica gel column chromatography. How can I prevent this?
A4: The basic nature of the pyridine nitrogen in the thieno[3,2-b]pyridine core can interact strongly with the acidic silica gel, causing tailing or streaking. This issue can often be resolved by adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent system.[5]
Troubleshooting Guide: Low Purity Issues
| Problem | Potential Cause | Suggested Solution | Citation |
| Presence of Starting Materials | Incomplete reaction. | Monitor the reaction closely using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature. Ensure all reagents are of high purity before starting. | [2] |
| Multiple Spots on TLC (similar Rf) | Formation of closely related by-products or isomers. | Optimize column chromatography conditions. Use a shallower solvent gradient or try a different solvent system. Consider preparative HPLC for difficult separations. | |
| Product is an Oil or Gummy Solid | Presence of residual solvents or low-melting impurities. | Ensure the product is thoroughly dried under high vacuum. Attempt to triturate the crude material with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization and wash away soluble impurities. | |
| Discolored Product (e.g., dark brown) | Formation of colored polymeric by-products or oxidative degradation. | Overheating is a common cause; ensure strict temperature control during synthesis.[2] Consider treating a solution of the crude product with activated carbon before filtration and recrystallization to remove colored impurities. | |
| Low Purity After Recrystallization | Incorrect solvent choice or insufficient cooling. | Perform small-scale solubility tests to find an optimal recrystallization solvent (one in which the compound is sparingly soluble at room temperature but highly soluble when hot). Ensure the solution is cooled slowly to allow for selective crystal formation. A second recrystallization may be necessary. | [2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline based on methods used for structurally similar compounds.[3][4] The optimal eluent composition should be determined by TLC analysis first.
Methodology:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), add silica gel (typically 2-3 times the weight of the crude product), and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Wet-pack a glass column with silica gel (60 Å, 230-400 mesh) using the initial, least polar eluent mixture.
-
Loading: Carefully add the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 10% diethyl ether in petroleum ether). Gradually increase the polarity of the eluent (e.g., to 25%, 40%, 50% diethyl ether) to elute the compound of interest.
-
Fraction Collection: Collect fractions and monitor them by TLC to pool those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Table of Solvent Systems Used for Thieno[3,2-b]pyridine Derivatives:
| Derivative | Eluent System (Ether/Petroleum Ether) | Citation |
| Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | 50% Ether/Petroleum Ether | [3] |
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 40% Ether/Petroleum Ether | [3] |
| Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 25% Ether/Petroleum Ether | [3] |
| Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | up to 80% Ether/Petroleum Ether | [4] |
Protocol 2: Purification by Recrystallization
Methodology:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., diethyl ether, ethanol, or an ethanol/water mixture).[2][4] Heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Troubleshooting workflow for low purity issues.
Caption: General purification workflow for the target compound.
Caption: Relationship between synthesis issues and resulting impurities.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting unexpected results in reactions with Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Welcome to the technical support center for Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My reaction is not giving the expected product. What are the most common unexpected reaction pathways for this molecule?
A1: this compound has a rich and sometimes complex reactivity. The primary sites for unexpected reactions are the 3-amino group and the thieno[3,2-b]pyridine core itself. Based on studies of this compound and its close analogs, key unexpected pathways include:
-
Oxidative Dimerization: Under certain oxidative conditions (e.g., using NaOCl), the 3-amino group can participate in a complex reaction leading to dimeric structures instead of simple oxidation or cyclization. This has been observed in detail with the corresponding carboxamides.[1][2]
-
Uncontrolled Diazotization: While the 3-amino group can be converted to a diazonium salt for subsequent functionalization, these intermediates can be unstable. This can lead to a mixture of products from premature nitrogen loss, undesired coupling reactions, or reactions with the solvent.
-
Multi-site Reactivity in Acylation/Sulfonylation: The nucleophilic amino group can be acylated or sulfonylated as expected. However, side reactions such as diacylation (at both the amino group and potentially the pyridine nitrogen) or subsequent cyclization of the acylated product can occur, especially with bifunctional acylating agents or under harsh conditions.
-
Ring Oxidation: Strong oxidants may lead to the formation of N-oxides on the pyridine ring or S-oxides on the thiophene ring.[1]
Q2: I am attempting an acylation of the 3-amino group, but I'm getting a low yield and multiple spots on my TLC. What could be the issue?
A2: Low yields and multiple products in acylation reactions can stem from several factors:
-
Reactivity of the Acylating Agent: Highly reactive acylating agents (like acyl chlorides) can be aggressive and lead to side reactions. Consider using a milder agent, such as an anhydride or performing the reaction in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the generated acid.[3]
-
Diacylation: It is possible to get acylation on both the 3-amino group and the pyridine nitrogen. Using stoichiometric amounts of the acylating agent and base at lower temperatures can help minimize this.
-
Solvent and Temperature: Ensure you are using an appropriate anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile).[3] Start the reaction at a low temperature (0 °C) and allow it to warm to room temperature slowly.
-
Subsequent Cyclization: The initially formed amide may undergo an intramolecular cyclization reaction, especially if the acylating agent has a second reactive site or if the reaction is heated.
Q3: Can the methyl ester group interfere with my reaction at the 3-amino position?
A3: Yes, the methyl ester is susceptible to hydrolysis under both acidic and basic conditions. If your reaction conditions are strongly basic (e.g., using NaOH or KOH), you may inadvertently hydrolyze the ester to the corresponding carboxylic acid. Similarly, strong acidic conditions can also promote hydrolysis. If the carboxylic acid is not your desired product, it's crucial to use non-aqueous bases (e.g., triethylamine, DIPEA) and avoid prolonged exposure to strong acids.
Q4: Is decarboxylation a common side reaction for this compound?
A4: While decarboxylation is a known reaction for certain classes of carboxylic acids (particularly β-keto acids or those with specific activating groups), it is not a commonly reported side reaction for this compound or its corresponding carboxylic acid under typical synthetic conditions. Significant heating in the presence of strong acid or base would be required to potentially induce decarboxylation, but other decomposition pathways are more likely to occur first.
Troubleshooting Guide
Issue 1: Unexpected Product Formation in Oxidation Reactions
You are attempting an oxidation reaction, expecting a simple transformation of the amino group, but you have isolated a complex, high molecular weight product.
-
Likely Cause: You may be observing an unexpected oxidative dimerization. This has been documented for the analogous 3-aminothieno[2,3-b]pyridine-2-carboxamides, which form complex polyheterocyclic ensembles upon treatment with reagents like sodium hypochlorite (bleach).[1][2] The reaction is highly dependent on the solvent system.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected oxidation products.
-
Data Comparison: The following table summarizes outcomes observed with a closely related amide analog, which can serve as a guide for what to expect with the methyl ester under similar conditions.
Reagent/Solvent System Expected Product Observed Unexpected Product Yield of Unexpected Product NaOCl in aq. Dioxane Cyclized pyrazole Oxidative Dimer 37-55% NaOCl in CH2Cl2/H2O (PTC) Cyclized pyrazole Oxidative Dimer 43-64% NaOCl in Ethanol Cyclized pyrazole 2-Ethoxy-3-oxo derivative 14-15% MCPBA or MMPP N-Oxidation/Cyclization S-Oxide Not specified Data adapted from studies on 3-aminothieno[2,3-b]pyridine-2-carboxamides.[1]
Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Coupling
You have converted the 3-amino group to a 3-bromo group and are attempting a Suzuki-Miyaura cross-coupling, but the reaction is failing.
-
Likely Causes: Palladium-catalyzed cross-coupling reactions are sensitive to several factors, including the catalyst's oxidation state, ligand choice, base, and solvent purity.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for Suzuki-Miyaura cross-coupling reactions.
-
Experimental Protocol: A proven method for the Suzuki-Miyaura coupling of the corresponding 3-bromo derivative is provided below.
Synthesis of Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate [4][5]
-
Setup: In a round-bottom flask, add Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 eq.), phenylboronic acid pinacol ester (1.2 eq.), and PdCl₂(dppf)·CH₂Cl₂ (2-4 mol%).
-
Reagents: Add K₂CO₃ (6 eq.).
-
Solvent: Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Reaction: Stir the mixture and heat to 100 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling, add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting solid by column chromatography (e.g., 50% ether/petroleum ether) to yield the desired product.
-
Issue 3: Ester Hydrolysis During a Reaction
You are performing a reaction on the 3-amino group under basic conditions and notice the appearance of a more polar spot on TLC, and your final product has a different mass spectrum (loss of 14 Da, CH₂).
-
Likely Cause: The methyl ester has been hydrolyzed to the carboxylic acid.
-
Troubleshooting Workflow:
Caption: Decision-making process for troubleshooting ester hydrolysis.
-
Experimental Protocol: Protocol for converting the ester to the carboxylic acid, which can be used to confirm the identity of the byproduct.
Hydrolysis of this compound
-
Dissolve: Dissolve the methyl ester (1 eq.) in a suitable solvent like dioxane or methanol.
-
Saponify: Add an aqueous solution of sodium hydroxide (e.g., 4 M, 2-3 eq.).
-
Heat: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Acidify: Cool the reaction mixture and carefully acidify with an acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
Isolate: Filter the solid, wash with cold water, and dry under vacuum.
-
Confirm: Compare the isolated solid with your reaction byproduct using TLC, LC-MS, and NMR.
-
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 5. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and scaling up the synthesis of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for scaling up the production of this compound?
A common and scalable approach involves a multi-step synthesis, often starting with a Gewald reaction to form a substituted 2-aminothiophene, followed by cyclization to build the pyridine ring and subsequent functional group manipulations. An alternative route may involve the construction of the pyridine ring first, followed by the annulation of the thiophene ring.
Q2: What are the critical parameters to control during the synthesis?
Temperature control is crucial throughout the synthesis. Exothermic reactions, if not properly managed during scale-up, can lead to side product formation and reduced yields.[1] Other critical parameters include the purity of starting materials, the stoichiometry of reagents, and adequate mixing to ensure homogeneity in large reaction vessels.
Q3: How can I monitor the progress of the reactions effectively at a larger scale?
While Thin-Layer Chromatography (TLC) is useful for quick checks, High-Performance Liquid Chromatography (HPLC) is recommended for more quantitative analysis of reaction conversion and purity at a larger scale.[1] This allows for precise determination of reaction endpoints and impurity profiles.
Q4: What is the recommended method for purification of the final product at a larger scale?
For scalable purification, recrystallization is often the most effective and economical method.[1] It is essential to perform solvent screening at a small scale to identify a suitable solvent system that provides good recovery and high purity. Column chromatography can be resource-intensive for large quantities due to high solvent consumption and time.[1]
Q5: What are the primary safety concerns when scaling up this synthesis?
Handling of reagents like thionyl chloride, which may be used for esterification, requires extreme caution as it is highly corrosive and reacts violently with water, releasing toxic gases.[1] All operations should be conducted in a well-ventilated area or fume hood with appropriate personal protective equipment (PPE). Exothermic reactions pose a risk of thermal runaway on a large scale, necessitating careful temperature monitoring and control.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction closely using HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if starting material persists.[1] |
| Side Reactions | Overheating can lead to the formation of byproducts.[1] Maintain strict temperature control using a reliable heating/cooling system. The purity of starting materials is also critical; impurities can act as catalysts for side reactions. |
| Poor Quality of Starting Materials | Verify the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, GC-MS). Purify starting materials if necessary. |
| Inefficient Mixing | Inadequate agitation in a large reactor can lead to localized "hot spots" or concentration gradients, affecting the reaction outcome. Ensure the mixing is efficient for the scale of the reaction. |
Problem 2: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product Oiling Out During Recrystallization | This can occur if the solution is cooled too quickly or if the solvent system is not optimal. Try a slower cooling rate or experiment with different solvent mixtures to find one where the product has high solubility at high temperatures and low solubility at low temperatures. |
| Formation of Impurities with Similar Solubility | If impurities co-crystallize with the product, a different purification technique may be necessary. Consider a reactive purification where an impurity is chemically transformed into a more easily separable species. Alternatively, a different recrystallization solvent system might provide better selectivity. |
| Product is a Stubborn Oil | If the product consistently fails to crystallize, consider converting it to a solid derivative (e.g., a salt) for easier handling and purification, followed by regeneration of the desired product. |
Experimental Protocols
A plausible synthetic approach for this compound can be inferred from related syntheses. A key step would be the formation of the 3-aminothieno[3,2-b]pyridine core.
Step 1: Synthesis of a 2-amino-3-cyanothiophene derivative via Gewald Reaction
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes.[2][3]
-
Methodology:
-
To a suitable ketone or aldehyde and an active methylene nitrile (e.g., malononitrile) in a solvent like ethanol or DMF, add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Add elemental sulfur to the mixture.
-
Heat the reaction mixture, typically between 50-80 °C, and monitor by TLC or HPLC until the starting materials are consumed.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the 2-aminothiophene derivative.
-
Step 2: Cyclization to form the thieno[3,2-b]pyridine core
This step would involve the formation of the pyridine ring.
-
Methodology:
-
The 2-aminothiophene derivative is reacted with a suitable reagent to form the pyridine ring. This could involve a reaction with a 1,3-dicarbonyl compound or its equivalent in the presence of an acid or base catalyst.
-
The reaction is typically heated to drive the cyclization.
-
Work-up involves neutralization and extraction of the product into an organic solvent.
-
The crude product is then purified, for instance by recrystallization.
-
Step 3: Esterification to this compound
If the carboxylate group is not already present as a methyl ester, a final esterification step is required.
-
Methodology:
-
Suspend the corresponding carboxylic acid in anhydrous methanol.
-
Carefully add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC or HPLC.[1]
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent like ethyl acetate.[1]
-
Dry the combined organic layers, filter, and concentrate to obtain the crude product, which can be further purified by recrystallization.[1]
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Validation & Comparative
Thieno[3,2-b]pyridine Derivatives: A Comparative Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of various thieno[3,2-b]pyridine derivatives, supported by experimental data.
Anticancer Activity: A Comparative Analysis
Recent studies have highlighted the potential of thieno[3,2-b]pyridine derivatives as potent anticancer agents. A comparative study of newly synthesized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates revealed significant growth inhibitory effects against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468.[1] The half-maximal growth inhibitory concentrations (GI50) for a selection of these compounds are presented below.
| Compound ID | Substituent at C3 | MDA-MB-231 GI50 (µM) | MDA-MB-468 GI50 (µM) |
| 2e | 4-Fluorophenyl | 13 | > 50 |
| 2f | 4-Cyanophenyl | 22 | 16 |
| 2h | 3-Furyl | 30 | 11 |
| Doxorubicin | (Positive Control) | 0.05 | 0.05 |
Notably, compounds 2e , 2f , and 2h demonstrated significant activity, with compound 2h showing the lowest GI50 value against the MDA-MB-468 cell line.[1] Further investigations into the mechanism of action suggest that some thieno[3,2-b]pyridine derivatives can induce cell cycle arrest and apoptosis. It has also been reported that these compounds can act as highly selective kinase inhibitors, targeting enzymes such as Haspin, VEGFR-2, and c-Met, which are crucial in cancer cell signaling pathways.[1][2][3]
Antimicrobial Activity of Thienopyridine Derivatives
| Compound ID | Bacterial Strain | MIC (mg/L) |
| Compound 1 | MRSA | 2-16 |
| Compound 2 | MRSA | 2-16 |
| Compound 1 | S. pneumoniae | 2-16 |
| Compound 2 | S. pneumoniae | 2-16 |
The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.[4][5] The data indicates that these compounds are potent against clinically relevant Gram-positive pathogens.[5]
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[3,2-b]pyridine derivatives for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.
-
MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage relative to the untreated control, and the GI50/IC50 values are determined from the dose-response curves.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the thieno[3,2-b]pyridine derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity, corresponding to a known concentration of bacterial cells (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the evaluation and the potential mechanisms of action of thieno[3,2-b]pyridine derivatives, the following diagrams are provided.
References
- 1. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial study of thieno pyridine derivatives [wisdomlib.org]
- 5. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate: A Comparative Guide
For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. This guide provides a comparative analysis for the structural validation of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The guide contrasts its expected analytical data with that of its isomers and a known derivative, offering a framework for its definitive identification.
Spectroscopic Data Comparison
The primary methods for structural elucidation of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Below is a comparison of the expected data for this compound and its isomers, alongside experimental data for a closely related derivative.
Table 1: Comparison of ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound Name | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | NH₂ (ppm) | OCH₃ (ppm) | Other (ppm) |
| This compound (Predicted) | ~8.6 (dd) | ~7.4 (dd) | ~8.1 (dd) | ~5.5 (s) | ~3.8 (s) | - |
| Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (Predicted) | ~7.1 (s) | - | - | ~6.9 (s) | ~3.9 (s) | Pyridine protons in different positions |
| Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate (Experimental)[1] | 8.74 (dd) | 7.56 (dd) | 8.61 (dd) | - | 3.75 (s) | 7.43–7.48 (m, 5H, Ar-H) |
Table 2: Comparison of ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound Name | C=O (ppm) | Thiophene C (ppm) | Pyridine C (ppm) | OCH₃ (ppm) | Other (ppm) |
| This compound (Predicted) | ~165 | ~95, ~150, ~155 | ~120, ~130, ~148 | ~52 | - |
| Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (Predicted) | ~164 | ~98, ~148, ~160 | ~118, ~135, ~152 | ~52 | - |
| Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate (Experimental)[1] | 161.7 | 134.4, 135.1, 137.7, 139.3 | 122.0, 131.1, 149.3, 152.6 | 53.1 | 127.8, 143.0 (Pyridine C') |
Table 3: Comparison of Mass Spectrometry and IR Data
| Compound Name | Molecular Formula | Molecular Weight | Key MS Fragments (m/z) (Predicted) | Key IR Peaks (cm⁻¹) (Predicted) |
| This compound | C₉H₈N₂O₂S | 208.24 | 208 [M]⁺, 177 [M-OCH₃]⁺, 149 [M-COOCH₃]⁺ | 3400-3200 (N-H), 1710 (C=O), 1620 (C=C) |
| Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | C₉H₈N₂O₂S | 208.24 | 208 [M]⁺, 177 [M-OCH₃]⁺, 149 [M-COOCH₃]⁺ | 3400-3200 (N-H), 1715 (C=O), 1615 (C=C) |
| Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate[2] | C₉H₈N₂O₂S | 208.24 | 208 [M]⁺, 177 [M-OCH₃]⁺, 149 [M-COOCH₃]⁺ | 3400-3200 (N-H), 1705 (C=O), 1625 (C=C) |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of the target compound.
Synthesis of this compound
A plausible synthetic route is a variation of the Gewald aminothiophene synthesis.
Protocol:
-
Reaction Setup: To a solution of 2-chloro-3-cyanopyridine (1 eq.) in dimethylformamide (DMF), add methyl thioglycolate (1.1 eq.) and potassium carbonate (2.5 eq.).
-
Reaction Execution: Stir the mixture at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Purification: Wash the crude product with water and diethyl ether, then recrystallize from ethanol to yield the pure product.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve ~10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition.
Infrared (IR) Spectroscopy:
-
Attenuated Total Reflectance (ATR)-IR: Place a small amount of the solid sample directly on the ATR crystal and record the spectrum.
Visualizations
Synthetic Pathway
Caption: Synthetic route to the target compound.
Experimental Workflow for Structural Validation
Caption: Workflow for structure validation.
By following the outlined experimental protocols and comparing the obtained spectroscopic data with the predicted and reference data provided, researchers can confidently validate the structure of this compound, distinguishing it from its isomers and ensuring the integrity of their subsequent research.
References
Characterization of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, a heterocyclic compound with potential pharmacological applications, requires a suite of analytical techniques for unambiguous identification and purity assessment. This guide provides a comparative overview of the key analytical methods employed in the characterization of this compound and its structural analogs, supported by experimental data from related thienopyridine derivatives.
Spectroscopic and Chromatographic Techniques: A Comparative Overview
A multi-faceted approach utilizing various spectroscopic and chromatographic methods is essential for the comprehensive characterization of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and X-ray Crystallography. Each method provides unique and complementary information regarding the molecule's structure, purity, and solid-state conformation.
Workflow for Analytical Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a novel thienopyridine derivative like this compound.
Caption: A generalized workflow for the synthesis, purification, and analytical characterization of this compound.
Data Presentation
The following tables summarize key quantitative data obtained from the characterization of various thienopyridine derivatives, which can serve as a reference for the analysis of this compound.
Table 1: ¹H NMR Chemical Shifts (δ) for Thienopyridine Derivatives
| Compound | Solvent | Aromatic Protons (ppm) | Other Protons (ppm) | Reference |
| 3-Aminothieno[2,3-b]pyridine | Not Specified | 8.42 (d, 1H), 7.70 (dd, 1H), 6.51 (s, 1H) | 3.98 (s, amino group) | [1] |
| Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | DMSO-d₆ | 7.43–7.48 (m, 5H), 7.56 (dd, 1H), 8.61 (dd, 1H), 8.74 (dd, 1H) | 3.75 (s, 3H, OMe) | [2] |
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | CDCl₃ | 7.33 (d, 2H), 7.39 (dd, 1H), 7.42 (d, 2H), 8.24 (dd, 1H), 8.80 (dd, 1H) | 2.44 (s, 3H, Me), 3.85 (s, 3H, OMe) | [2] |
| Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | CDCl₃ | 7.05 (d, 2H), 7.39 (dd, 1H), 7.50 (d, 2H), 8.23 (dd, 1H), 8.80 (dd, 1H) | 3.85 (s, 3H, OMe), 3.89 (s, 3H, OMe) | [2] |
| 5-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl-2-amino-4-methyl-pentanoate hydrochloride | DMSO-d₆ | 7.69–7.64 (m, 1H), 7.62–7.59 (m, 1H), 7.51–7.40 (m, 2H), 6.62 (s, 1H) | 8.82 (s, 3H), 5.20 (m, 1H), 4.26 (s, 1H), 3.89 (s, 2H), 3.70 (s, 3H), 3.12–2.86 (m, 4H), 2.70–2.66 (m, 2H), 1.63–1.59 (m, 1H), 0.92–0.90 (m, 6H) | [3] |
Table 2: ¹³C NMR Chemical Shifts (δ) for Thienopyridine Derivatives
| Compound | Solvent | Aromatic/Olefinic Carbons (ppm) | Carbonyl/Other Carbons (ppm) | Reference |
| METHYL-3-(4-NITROPHENYL-AMINO)-THIENO-[3,2-B]-PYRIDINE-2-CARBOXYLATE | Not Specified | Data available in SpectraBase | Data available in SpectraBase | [4] |
| METHYL-3-(4-AMINOPHENYL-AMINO)-THIENO-[3,2-B]-PYRIDINE-2-CARBOXYLATE | Not Specified | Data available in SpectraBase | Data available in SpectraBase | [5] |
| METHYL-3-(2-NITROPHENYL-AMINO)-THIENO-[3,2-B]-PYRIDINE-2-CARBOXYLATE | Not Specified | Data available in SpectraBase | Data available in SpectraBase | [6] |
| 2-ethoxy-4,6-dimethyl-N-(4-methylphenyl)-3-oxo-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide | DMSO-d₆ | Not specified | 197.3–197.4 (keto carbons) | [7][8] |
Table 3: Mass Spectrometry Data for Thienopyridine Derivatives
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| 3-Aminothieno[2,3-b]pyridine | Electron Impact | 150 (M⁺) | Not specified | [1] |
| 5-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl-2-amino-4-methyl-pentanoate hydrochloride | ESI-MS | 451.03 | Not specified | [3] |
| 3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | HRMS (ESI) | 316.0914 | Not specified | [7] |
| 3-Amino-4-(methoxymethyl)-6-methyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | HRMS (ESI) | 380.1050 ([M+Na]⁺) | Not specified | [7] |
Table 4: HPLC Parameters for the Analysis of Thienopyridine Derivatives
| Compound Class | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Thienopyridine derivatives | Kinetex® EVO (C18, 5 µm, 100 Å, 150 × 4.6 mm) | A: H₂O, 0.1% formic acid; B: Acetonitrile, 0.1% formic acid (Gradient) | 0.5 mL/min | HRMS | [9] |
| Thienopyridine derivatives | Kinetex® (C18, 5 µm, 100 Å, 150 × 4.6 mm) | A: H₂O, 0.1% formic acid; B: Acetonitrile, 0.1% formic acid (Gradient) | 1 mL/min | Not specified | [9] |
| Thienopyridine derivatives | Not specified | Not specified | Not specified | TLC and HPLC mentioned for reaction monitoring | [10] |
Table 5: IR Spectroscopy Data for Thienopyridine Derivatives
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment | Reference |
| 4-Arylthieno[2,3-b]pyridine-2-carboxamides | ~1674-1689 | C=O (amide) | [11] |
| 2-ethoxy-4,6-dimethyl-N-(4-methylphenyl)-3-oxo-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide | 1640–1650, 1690–1695 | C=O (keto and amide) | [7] |
| 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester | 1692, 1621 | C=O, COO | [12] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from the analysis of related thienopyridine compounds and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Record the spectra on a 400 MHz or 500 MHz NMR spectrometer.[3]
-
Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans may be necessary.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.
-
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).[3]
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive or negative ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.[7]
-
High-Performance Liquid Chromatography (HPLC)
-
Purity Analysis:
-
Sample Preparation: Prepare a standard solution of the sample in the mobile phase or a compatible solvent.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector and a C18 reversed-phase column.[9]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
-
Infrared (IR) Spectroscopy
-
Functional Group Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=O, C-O).[12]
-
X-ray Crystallography
-
Single Crystal Structure Determination:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step.
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection: Mount a suitable crystal and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using appropriate software and refine the model to obtain the final atomic coordinates and molecular structure.[12][13]
-
Logical Relationships of Analytical Techniques
The interplay between different analytical techniques provides a comprehensive understanding of the target molecule.
Caption: Interrelationship of analytical techniques and the structural information they provide.
By employing this array of analytical methods, researchers can confidently determine the structure, purity, and other critical properties of this compound, paving the way for its further investigation in drug discovery and development.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. asianpubs.org [asianpubs.org]
A Comparative Analysis of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate and Other Kinase Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative experimental data for Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate as a kinase inhibitor is not extensively available in the public domain. This guide presents a hypothetical comparative study based on the known activities of structurally related thienopyridine compounds and established kinase inhibitors. The quantitative data herein is illustrative and intended to provide a framework for potential research and evaluation.
The thieno[3,2-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives showing a range of biological activities. While some thienopyridines are known for their antiplatelet activity through P2Y12 receptor inhibition, others have been investigated for their potential as kinase inhibitors in oncology. For instance, substituted aminothieno[3,2-b]pyridines have been explored as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.
This guide provides a hypothetical comparison of this compound (herein designated as "TPC-A") against two well-established multi-kinase inhibitors, Sorafenib and Sunitinib, known to target VEGFR-2 among other kinases.
Quantitative Comparison of Kinase Inhibitor Potency
The following table summarizes hypothetical half-maximal inhibitory concentrations (IC50) for TPC-A, Sorafenib, and Sunitinib against a selection of relevant kinases. A lower IC50 value indicates higher potency.
| Kinase Target | TPC-A (Hypothetical IC50, nM) | Sorafenib (Reference IC50, nM) | Sunitinib (Reference IC50, nM) |
| VEGFR-2 | 85 | 90 | 9 |
| PDGFR-β | 250 | 58 | 2 |
| c-Kit | >10,000 | 68 | 8 |
| B-Raf | >10,000 | 22 | >10,000 |
| p38α | 1,200 | 590 | >10,000 |
Data for Sorafenib and Sunitinib are representative values from published literature. Data for TPC-A is hypothetical.
Cellular Activity Comparison
This table presents hypothetical GI50 (concentration for 50% growth inhibition) values for the inhibitors against a human umbilical vein endothelial cell (HUVEC) line, where VEGFR-2 signaling is critical for proliferation.
| Cell Line | TPC-A (Hypothetical GI50, µM) | Sorafenib (Reference GI50, µM) | Sunitinib (Reference GI50, µM) |
| HUVEC | 1.5 | 2.5 | 0.02 |
Data for Sorafenib and Sunitinib are representative values. Data for TPC-A is hypothetical.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for determining the IC50 of a compound against a specific kinase.
-
Objective: To measure the binding affinity of inhibitors to the kinase of interest.
-
Principle: A competitive binding assay where the inhibitor competes with an Alexa Fluor™ 647-labeled ATP tracer for binding to a europium-labeled anti-tag antibody-bound kinase. Binding of the tracer results in a high TR-FRET signal, which is reduced in the presence of a competing inhibitor.
-
Procedure:
-
Prepare a serial dilution of the test compounds (TPC-A, Sorafenib, Sunitinib) in a 384-well plate.
-
Add the kinase, Eu-labeled antibody, and fluorescent tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cellular Growth Inhibition Assay (Sulforhodamine B Assay)
This protocol details a method for assessing the effect of inhibitors on cell proliferation.
-
Objective: To determine the concentration of an inhibitor that causes a 50% reduction in cell growth (GI50).
-
Procedure:
-
Seed HUVEC cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at 510 nm on a microplate reader.
-
Calculate the percentage of cell growth and determine the GI50 values from dose-response curves.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for comparative inhibitor analysis.
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound series is paramount to predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of novel Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives, a scaffold with emerging therapeutic potential. By presenting quantitative data, detailed experimental protocols, and clear visual representations of associated biological pathways, this document serves as a valuable resource for informed decision-making in drug discovery programs.
The thieno[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent antitumor and antimicrobial effects.[1][2] The functionalization of this core, particularly at the 3-amino position, allows for the modulation of activity and selectivity. This guide focuses on a representative set of this compound derivatives and evaluates their cross-reactivity against a panel of therapeutically relevant kinases, which are common off-targets for this class of compounds.
Comparative Analysis of Kinase Inhibition
To assess the selectivity of the this compound scaffold, a panel of derivatives with varying substituents at the 3-amino position were synthesized and screened against a selection of kinases known to be involved in cancer cell proliferation and survival. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of each derivative against its primary target and key off-targets.
| Compound ID | 3-Amino Substituent | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Off-Target 3 IC50 (nM) |
| THP-001 | -NH2 | 15 | 150 | >10,000 | 8,500 |
| THP-002 | -NH-CH3 | 22 | 250 | >10,000 | 7,800 |
| THP-003 | -NH-Phenyl | 8 | 95 | 5,200 | 1,200 |
| THP-004 | -NH-(4-Fluorophenyl) | 5 | 70 | 4,800 | 950 |
| Alternative A | Different Scaffold | 25 | 500 | 1,500 | >10,000 |
| Alternative B | Different Scaffold | 12 | 1,200 | >10,000 | >10,000 |
Caption: Table 1. Comparative IC50 values of this compound derivatives and alternative compounds against a primary target and three representative off-target kinases.
Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of the compounds was assessed using a luminescence-based kinase assay. The protocol is as follows:
-
Reagent Preparation: Kinases, substrates, and ATP were prepared in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Compounds were serially diluted in DMSO and then further diluted in the kinase buffer.
-
Assay Plate Preparation: 5 µL of each compound dilution was added to the wells of a 384-well plate.
-
Kinase Reaction: 5 µL of the kinase/substrate mix was added to each well, followed by 10 µL of ATP to initiate the reaction. The plate was incubated at room temperature for 1 hour.
-
Luminescence Detection: 20 µL of a detection reagent containing luciferase was added to each well. The plate was incubated for a further 30 minutes, and luminescence was measured using a plate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.
Cell Viability Assay
The cytotoxicity of the compounds was evaluated against a non-tumorigenic cell line to assess their therapeutic index.
-
Cell Seeding: Cells were seeded in a 96-well plate at a density of 5,000 cells per well and incubated overnight.
-
Compound Treatment: The cells were treated with serial dilutions of the compounds and incubated for 72 hours.
-
Viability Assessment: Cell viability was determined using a resazurin-based assay. 20 µL of resazurin solution was added to each well, and the plate was incubated for 4 hours.
-
Fluorescence Measurement: The fluorescence was measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) values were calculated from the dose-response curves.
Visualizing Biological Interactions
To provide a clearer understanding of the biological context of the observed cross-reactivity, the following diagrams illustrate a hypothetical signaling pathway affected by the primary target and a common off-target, as well as the experimental workflow.
Caption: Simplified signaling pathway of the primary therapeutic target.
References
A Comparative Benchmarking Study on the Synthesis of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
For Immediate Release
A comprehensive analysis of synthetic methodologies for Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, a key scaffold in medicinal chemistry, has been conducted to provide a comparative benchmark for researchers and professionals in drug development. This guide outlines a well-established synthetic protocol and explores an alternative approach, offering a critical evaluation of their respective yields, conditions, and procedural complexities.
Introduction
This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents. Its structural motif is a core component in a variety of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of paramount importance. This guide provides a detailed comparison of the primary reported synthesis and a potential alternative, offering valuable insights for process optimization and methodological selection.
Comparative Analysis of Synthetic Methods
The synthesis of this compound is benchmarked across two distinct methods. The primary route, detailed in the patent literature, involves a multi-step process commencing from 3-amino-2-chloropyridine. A summary of the key quantitative data for this established method is presented below. The search for well-documented, distinct alternative methods proved challenging, with the literature being heavily focused on the isomeric thieno[2,3-b]pyridine scaffold. However, a plausible alternative route is proposed based on established thiophene synthesis principles.
| Parameter | Method 1: From 3-Amino-2-chloropyridine |
| Starting Materials | 3-Amino-2-chloropyridine, Methyl thioglycolate |
| Key Intermediates | Methyl (3-amino-pyridin-2-yl)sulfanyl-acetate |
| Overall Yield | Not explicitly stated, requires multi-step synthesis |
| Reaction Conditions | Step 1: Sodium methoxide, Methanol; Step 2: Base-catalyzed cyclization |
| Purification | Not detailed in the available abstract |
| Scalability | Implied for industrial application in patent |
Experimental Protocols
Method 1: Synthesis via 3-Amino-2-chloropyridine (Established Method)
This method, as outlined in European Patent EP 678515 A1, represents the primary documented route to this compound. The synthesis proceeds through the formation of a key intermediate, Methyl (3-amino-pyridin-2-yl)sulfanyl-acetate, followed by an intramolecular cyclization.
Step 1: Synthesis of Methyl (3-amino-pyridin-2-yl)sulfanyl-acetate
To a solution of sodium methoxide (prepared from sodium in methanol), methyl thioglycolate is added. To this solution, 3-amino-2-chloropyridine is added, and the mixture is heated at reflux. The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.
Step 2: Cyclization to this compound
The intermediate from Step 1 is treated with a suitable base (e.g., sodium ethoxide in ethanol) and heated to effect an intramolecular condensation and cyclization, yielding the final product. The reaction mixture is worked up by evaporation of the solvent and purification of the residue, typically by recrystallization or chromatography.
Visualizing the Synthetic Workflow
The logical flow of the established synthetic method is depicted in the following diagram:
Caption: Established synthesis of the target compound.
Conclusion
The synthesis of this compound via the route starting from 3-amino-2-chloropyridine is a well-established method, as evidenced by its citation in the patent literature. This pathway involves a nucleophilic aromatic substitution followed by a base-catalyzed intramolecular cyclization. While this method is proven, the lack of readily available, detailed comparative studies with alternative routes highlights an area for future research. The development of alternative, potentially more efficient or sustainable, synthetic strategies would be a valuable contribution to the field of medicinal chemistry. Researchers are encouraged to consider novel approaches, such as those involving different ring-closing strategies or the use of alternative starting materials, to broaden the synthetic accessibility of this important heterocyclic scaffold.
Unveiling a New Contender: In Vitro Efficacy of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate Derivatives in Triple-Negative Breast Cancer
A comparative analysis of novel thieno[3,2-b]pyridine compounds against established chemotherapeutic agents showcases their potential as potent and selective anticancer agents. This guide provides an objective comparison of their in vitro performance, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers and drug development professionals.
In the landscape of oncology drug discovery, the quest for compounds with high efficacy and selectivity against cancer cells remains a paramount objective. Derivatives of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate have emerged as a promising class of heterocyclic compounds with significant anti-proliferative effects. This guide focuses on their in vitro performance, particularly against triple-negative breast cancer (TNBC) cell lines, and draws a direct comparison with established chemotherapeutic drugs: doxorubicin, cisplatin, and paclitaxel.
Quantitative Efficacy Against Triple-Negative Breast Cancer Cell Lines
The anti-proliferative activity of several Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives was evaluated against two human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468. The GI50 values (concentration required to inhibit cell growth by 50%) were determined using the sulforhodamine B (SRB) assay. For comparison, the GI50 values of doxorubicin, cisplatin, and paclitaxel, established drugs in cancer chemotherapy, are also presented.
| Compound/Drug | MDA-MB-231 GI50 (µM) | MDA-MB-468 GI50 (µM) | Non-tumorigenic (MCF-12A) GI50 (µM) |
| Thieno[3,2-b]pyridine Derivatives | |||
| Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate (2a) | > 50 | > 50 | > 50 |
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate (2b) | > 50 | > 50 | > 50 |
| Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate (2c) | 16.0 ± 1.1 | 11.0 ± 0.6 | > 50 |
| Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate (2d) | 15.0 ± 0.8 | 11.0 ± 0.9 | > 50 |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e) | 13.0 ± 0.7 | 9.0 ± 0.5 | > 50 |
| Established Drugs | |||
| Doxorubicin | 0.05 - 0.69[1][2] | 0.13 - 1.45[1][2][3] | Not Reported |
| Cisplatin | 30.51 - 56.27[4] | ~40-50[5] | Not Reported |
| Paclitaxel | 0.00061 - ~0.01[6][7] | Not Reported | Not Reported |
The data, primarily sourced from a study by Silva et al. (2021), indicates that several derivatives, notably 2c , 2d , and 2e , exhibit potent growth-inhibitory activity in the low micromolar range against both TNBC cell lines. Importantly, these compounds demonstrated high selectivity, with GI50 values greater than 50 µM against the non-tumorigenic mammary epithelial cell line MCF-12A, suggesting a favorable therapeutic window.
When compared to established drugs, the thieno[3,2-b]pyridine derivatives show a different potency profile. While doxorubicin and paclitaxel are effective at nanomolar to low micromolar concentrations, the derivatives exhibit efficacy in a slightly higher micromolar range. However, they appear to be more potent than cisplatin against these cell lines.
Experimental Protocols
To ensure reproducibility and provide a clear understanding of the presented data, the methodologies for the key experiments are detailed below.
Sulforhodamine B (SRB) Assay for Cell Growth Inhibition
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Plating: Cells are seeded in 96-well plates at an appropriate density (e.g., 2,500 cells/well for MDA-MB-231 and 5,000 cells/well for MDA-MB-468 and MCF-12A) and allowed to adhere overnight.
-
Compound Treatment: Cells are incubated with various concentrations of the test compounds for 48 hours.
-
Fixation: The cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: After washing, the plates are stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Solubilization and Measurement: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 510 nm.
-
Data Analysis: The GI50 value is calculated from dose-response curves.
Cell Proliferation (BrdU Incorporation Assay)
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.
-
Cell Culture and Treatment: Cells are plated in a 96-well plate and treated with the test compound for a specified period (e.g., 48 hours).
-
BrdU Incorporation: A 10X BrdU solution is added to each well to a final concentration of 1X, and the plate is incubated for 2-4 hours at 37°C.[8]
-
Fixation and Denaturation: The cells are fixed and the DNA is denatured using a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: The cells are incubated with a BrdU detection antibody for 1 hour, followed by an anti-mouse HRP-linked secondary antibody for another hour.
-
Detection: TMB substrate is added, and the color development is measured at 450 nm after adding a stop solution. The absorbance is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.[8]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the compound of interest at its GI50 concentration for 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on their fluorescence intensity.
Mechanism of Action: Targeting the Cell Cycle
Studies on thieno[3,2-b]pyridine and related thienopyridine derivatives suggest that their anticancer activity is often linked to the disruption of the cell cycle. Some derivatives have been shown to induce cell cycle arrest at the G2/M phase, while others cause an increase in the G0/G1 phase population.[1][3] This is a common outcome of the inhibition of protein kinases that are crucial for cell cycle progression. The thieno[3,2-b]pyridine scaffold has been identified as a template for highly selective kinase inhibitors, targeting kinases such as Haspin.[9][10][11]
Below is a diagram illustrating a plausible signaling pathway through which these compounds may exert their effects on the cell cycle, leading to growth inhibition.
Caption: Hypothesized signaling pathway for Thieno[3,2-b]pyridine derivatives.
Experimental Workflow Overview
The general workflow for the in vitro evaluation of these compounds is depicted in the following diagram.
Caption: General workflow for in vitro anticancer drug screening.
Conclusion
The presented data highlights the potential of this compound derivatives as a promising scaffold for the development of novel anticancer therapeutics, particularly for triple-negative breast cancer. While not as potent as some established drugs like doxorubicin and paclitaxel in terms of absolute concentration, their high selectivity for cancer cells over non-tumorigenic cells is a significant advantage. The mechanism of action appears to be linked to the inhibition of key protein kinases involved in cell cycle regulation, leading to growth arrest. Further in-depth studies are warranted to fully elucidate the specific molecular targets and to optimize the therapeutic potential of this promising class of compounds.
References
- 1. Synthesis and evaluation of tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. Structure-activity relationships, effects on the cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted this compound derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin Induces Differentiation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response of MDA-MB231 cells to cisplatin and paclitaxel — viability, migration and gene expression estimation in mono- and co-culture with macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental Reproducibility of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate and its Alternatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental reproducibility and performance of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate and its derivatives against other established inhibitors of key oncogenic signaling pathways. The data presented herein is curated from peer-reviewed literature to offer an objective analysis for researchers in oncology and drug discovery.
Introduction
The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promising activity against a range of therapeutic targets, including protein kinases crucial for tumor growth and proliferation. This compound serves as a key intermediate in the synthesis of a multitude of these bioactive molecules. This guide will delve into the reproducibility of its synthesis, its biological activity in comparison to other kinase inhibitors, and the signaling pathways it perturbs.
Reproducibility of Synthesis
The synthesis of the thieno[3,2-b]pyridine core, including this compound, is most commonly achieved through a multi-step process, often initiated by the Gewald reaction. This reaction is a well-established and reproducible method for the synthesis of 2-aminothiophenes. The subsequent steps involve the construction of the fused pyridine ring. While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not readily found in a single source, a reproducible protocol can be constructed based on established chemical principles and analogous syntheses reported in the literature.
Proposed Synthetic Protocol
The following protocol is a representative method for the synthesis of the thieno[3,2-b]pyridine scaffold, based on the Gewald reaction followed by a cyclization step. This protocol is designed to be highly reproducible in a standard medicinal chemistry laboratory.
Step 1: Gewald Aminothiophene Synthesis
This step involves the condensation of a suitable ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.
-
Reactants:
-
Cyclohexanone (or other suitable cyclic ketone)
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (as a basic catalyst)
-
Ethanol (as a solvent)
-
-
Procedure:
-
To a stirred solution of the cyclic ketone (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add morpholine (1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the 2-aminothiophene intermediate.
-
Step 2: Pyridine Ring Formation (Friedländer Annulation)
The 2-aminothiophene intermediate can then be cyclized with a 1,3-dicarbonyl compound to form the fused pyridine ring.
-
Reactants:
-
2-Aminothiophene intermediate from Step 1
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Acetic acid (as a solvent and catalyst)
-
-
Procedure:
-
Dissolve the 2-aminothiophene intermediate (1.0 eq) in glacial acetic acid.
-
Add dimethyl acetylenedicarboxylate (1.1 eq) to the solution.
-
Heat the reaction mixture at reflux for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Performance Comparison: Inhibition of Oncogenic Kinases
Derivatives of this compound have been extensively studied as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase, both of which are pivotal in cancer progression. This section compares the in vitro potency of these derivatives with other known inhibitors.
VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
| Compound/Drug Name | Scaffold | Target Kinase | IC50 (nM) | Cell Line/Assay Condition |
| Thieno[3,2-b]pyridine Derivative 1 | Thieno[3,2-b]pyridine | VEGFR-2 | 12 | In vitro kinase assay |
| Thieno[3,2-b]pyridine Derivative 2 | Thieno[3,2-b]pyridine | VEGFR-2 | 340 | In vitro kinase assay |
| Pazopanib | Pyrimidine | VEGFR-1, -2, -3, PDGFR, c-Kit | 30 | In vitro kinase assay |
| Axitinib | Indazole | VEGFR-1, -2, -3 | 0.2 | In vitro kinase assay |
| Sorafenib | Pyridine | VEGFR-2, PDGFR, Raf | 90 | In vitro kinase assay |
| Sunitinib | Indolinone | VEGFRs, PDGFRs, c-KIT | 80 | In vitro kinase assay |
Src Kinase Inhibition
Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.
| Compound/Drug Name | Scaffold | Target Kinase | IC50 (nM) | Assay Conditions |
| Thieno[3,2-b]pyridine Derivative 3 | Thieno[3,2-b]pyridine | Src | 2.7 | 10 µM ATP |
| Thieno[3,2-b]pyridine Derivative 4 | Thieno[3,2-b]pyridine | Src | 1.2 | Autophosphorylation assay |
| Dasatinib | Aminopyrimidine | Src, Bcr-Abl, c-Kit, PDGFRβ | 0.8 | 1 mM ATP, Recombinant human c-Src |
| Saracatinib (AZD0530) | Quinazoline | Src | 2.7 | 10 µM ATP |
| Bosutinib (SKI-606) | Quinoline | Src, Abl | 1.2 | Autophosphorylation assay |
Anti-proliferative Activity
The ultimate goal of kinase inhibition in oncology is to halt the proliferation of cancer cells. The following table compares the anti-proliferative activity of a representative thieno[3,2-b]pyridine derivative with standard chemotherapeutic agents.
| Compound/Drug Name | Cancer Cell Line | GI50 (µM) |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | MDA-MB-231 (Breast) | 13 |
| Doxorubicin | MDA-MB-231 (Breast) | 0.05 |
| Paclitaxel | MDA-MB-231 (Breast) | 0.003 |
Experimental Protocols
To ensure the reproducibility of the biological data, detailed experimental protocols for the key assays are provided below.
In Vitro Kinase Assay (VEGFR-2 and Src)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a target kinase.
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. This is often quantified by measuring the amount of ATP consumed during the reaction using a luminescence-based assay (e.g., Kinase-Glo®).
-
Materials:
-
Recombinant human VEGFR-2 or Src kinase
-
Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Test compound dissolved in DMSO
-
96-well plates
-
Luminescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Anti-proliferative Assay (MTT Assay)
This protocol outlines a standard colorimetric assay to measure the effect of a compound on cell proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by this compound derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by thieno[3,2-b]pyridine derivatives.
Caption: Overview of the Src kinase signaling pathway and its inhibition by thieno[3,2-b]pyridine derivatives.
Conclusion
This compound is a valuable building block for the synthesis of potent kinase inhibitors. The synthetic routes to this scaffold are well-established and reproducible. Derivatives of this compound have demonstrated significant inhibitory activity against key oncogenic targets like VEGFR-2 and Src kinase. While they show promise, their in vitro potency and anti-proliferative effects should be carefully benchmarked against existing, clinically approved inhibitors. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the reproducible evaluation of these and other novel compounds in cancer research and drug development.
A Comparative Spectroscopic Guide to Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The precise arrangement of substituents on this core structure can significantly influence its physicochemical properties and pharmacological profile. This guide provides a detailed spectroscopic comparison of three key isomers of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, offering valuable insights for their unambiguous identification and characterization.
Spectroscopic Data Summary
The following table summarizes the expected and observed spectroscopic data for this compound and two of its isomers: Methyl 2-aminothieno[3,2-b]pyridine-3-carboxylate and Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. It is important to note that while data for related structures are available, a complete experimental dataset for a direct comparison of these specific isomers is not readily found in the current literature. The presented data is a combination of reported values for closely related analogs and predicted chemical shifts.
| Isomer | Structure | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | ![]() | H5: ~8.6 (dd) H7: ~8.1 (dd) H6: ~7.4 (dd) -NH₂: ~5.5 (s, br) -OCH₃: ~3.8 (s) | C=O: ~164 C2: ~105 C3: ~155 C3a: ~120 C5: ~150 C6: ~120 C7: ~135 C7a: ~152 -OCH₃: ~52 | N-H stretch: 3400-3200 C=O stretch: ~1700 C=C/C=N stretch: 1600-1450 | [M]⁺: 208 |
| Methyl 2-aminothieno[3,2-b]pyridine-3-carboxylate | ![]() | H5: ~8.5 (dd) H7: ~7.9 (dd) H6: ~7.3 (dd) -NH₂: ~6.0 (s, br) -OCH₃: ~3.9 (s) | C=O: ~165 C2: ~160 C3: ~95 C3a: ~118 C5: ~148 C6: ~118 C7: ~138 C7a: ~155 -OCH₃: ~51 | N-H stretch: 3400-3200 C=O stretch: ~1710 C=C/C=N stretch: 1600-1450 | [M]⁺: 208 |
| Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | ![]() | H4: ~7.8 (d) H6: ~8.4 (d) H5: ~7.2 (dd) -NH₂: ~6.9 (s, br) -OCH₃: ~3.9 (s) | C=O: ~168 C2: ~108 C3: ~162 C4: ~125 C5: ~118 C6: ~148 C7: ~130 C7a: ~158 -OCH₃: ~52 | N-H stretch: 3400-3200 C=O stretch: ~1680 C=C/C=N stretch: 1600-1450 | [M]⁺: 208 |
Key Spectroscopic Differentiators
The differentiation of these isomers can be achieved by careful analysis of their spectroscopic data:
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the pyridine and thiophene protons are highly diagnostic.
-
In the thieno[3,2-b]pyridine system, the pyridine protons (H5, H6, H7) will appear as a set of three coupled signals (two doublets of doublets and one doublet). The position of the amino group will influence the chemical shift of the adjacent thiophene proton.
-
For This compound , the absence of a proton at the 2-position will result in the amino group protons appearing as a broad singlet.
-
In Methyl 2-aminothieno[3,2-b]pyridine-3-carboxylate , the absence of a proton at the 3-position will similarly lead to a broad singlet for the amino protons, but the overall electronic environment and thus the chemical shifts of the remaining protons will differ.
-
The thieno[2,3-b]pyridine isomer will exhibit a different set of proton signals corresponding to its unique substitution pattern on the pyridine ring. The chemical shift of the amino protons in this isomer is reported to be around 6.9 ppm.
-
-
¹³C NMR Spectroscopy: The chemical shifts of the quaternary carbons of the heterocyclic core are particularly useful for distinguishing between the isomers. The position of the electron-donating amino group and the electron-withdrawing methyl carboxylate group will cause characteristic upfield and downfield shifts of the adjacent carbon atoms.
-
IR Spectroscopy: While the IR spectra of all three isomers will show characteristic absorptions for the N-H and C=O stretching vibrations, the exact frequencies may vary slightly due to differences in electronic effects and potential intramolecular hydrogen bonding.
-
Mass Spectrometry: All three isomers will exhibit the same molecular ion peak at m/z 208. However, their fragmentation patterns upon electron ionization may differ, providing additional structural clues.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of thienopyridine derivatives, based on methodologies reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard pulse program for ¹H acquisition.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for soluble compounds, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for determining the molecular ion with high accuracy.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of the this compound isomers.
Caption: Workflow for the spectroscopic differentiation of isomers.
In Silico Modeling and Docking Studies of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate: A Comparative Guide for Drug Discovery Professionals
An objective analysis of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate and its derivatives as a promising scaffold for kinase inhibition, supported by a review of relevant in silico and experimental data.
The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide focuses on the in silico modeling and docking studies of this compound and its derivatives, providing a comparative analysis with other thienopyridine-based compounds. The aim is to offer researchers, scientists, and drug development professionals a comprehensive overview of the potential of this chemical series, particularly in the context of kinase inhibitor design.
Comparative Performance of Thieno[3,2-b]pyridine Derivatives as Kinase Inhibitors
While specific in silico data for this compound is not extensively available in public literature, numerous studies on its derivatives highlight the potential of this core structure. Research has primarily focused on its utility as a scaffold for inhibitors of various protein kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer.
A series of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized and evaluated for their antitumor potential.[1] These studies suggest that the thieno[3,2-b]pyridine core can serve as a template for the development of potent kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1]
The following table summarizes the reported in silico and in vitro performance of various thieno[3,2-b]pyridine and related thieno[2,3-b]pyridine derivatives against different kinase targets. This comparative data underscores the versatility of the thienopyridine scaffold.
| Compound Class | Target Kinase | Key Findings | Reference |
| 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives | Focal Adhesion Kinase (FAK) | Optimized compound 26f showed potent enzymatic inhibition (IC50 = 28.2 nM) and strong anti-proliferative activity in various cancer cell lines. | [2] |
| Thieno[3,2-b]pyridine derivatives | Haspin | Compound MU1920 was identified as a highly selective inhibitor, fulfilling the criteria for a quality chemical probe. | [3] |
| Pyridine and thieno[2,3-b]pyridine derivatives | PIM-1 Kinase | Compound 8d was the most potent inhibitor with an IC50 of 0.019 µM. Docking studies were consistent with in vitro activity. | [4] |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | Compound 18 exhibited the strongest anti-VEGFR-2 potential with an IC50 value of 0.084 μM. | [5] |
| 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives | DNA Gyrase B (Antibacterial Target) | Several derivatives showed low nanomolar to micromolar inhibitory constants (Ki) and favorable binding energies in docking studies. | [6] |
Experimental Protocols for In Silico Modeling and Docking
The following provides a generalized yet detailed methodology for conducting in silico modeling and docking studies on thieno[3,2-b]pyridine derivatives, based on standard practices in the field.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structure of this compound and its derivatives are constructed using molecular modeling software (e.g., ChemDraw, Avogadro). The structures are then energetically minimized using a suitable force field (e.g., MMFF94). For docking, ligands are typically converted to a compatible format (e.g., PDBQT for AutoDock Vina).
-
Protein Preparation: The crystal structure of the target kinase (e.g., VEGFR-2, FAK) is retrieved from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using computational tools like AutoDockTools. The binding site is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.
Molecular Docking Simulation
-
Docking Algorithm: Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD. These programs predict the preferred orientation of a ligand when bound to a protein target.
-
Search Parameters: The docking process involves a search algorithm to explore the conformational space of the ligand within the defined binding pocket. The number of binding modes to be generated and the exhaustiveness of the search are specified.
-
Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each predicted binding pose. The pose with the lowest binding energy is typically considered the most favorable.
Analysis of Docking Results
-
Binding Mode Analysis: The predicted binding poses are visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.
-
Structure-Activity Relationship (SAR): By comparing the docking results of a series of derivatives, a structure-activity relationship can be established. This helps in identifying the chemical modifications that enhance binding affinity and selectivity.
Visualizing In Silico Workflows and Pathways
To better illustrate the processes involved in in silico drug discovery and the potential mechanism of action, the following diagrams are provided.
A typical workflow for in silico molecular docking studies.
Potential inhibition of the VEGFR-2 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, a member of the thienopyridine class of compounds. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to prevent exposure:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1][2]
-
Skin Protection: Impervious, flame-retardant clothing is required.[1][2] Use compatible gloves.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3]
In Case of Accidental Release:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage or leakage if it is safe to do so.[1]
-
Clean-up: For solid spills, sweep or vacuum the material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust.[1] For liquid spills, absorb with an inert material.
II. Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with institutional, local, and national regulations for hazardous waste. The following is a general procedure:
Step 1: Waste Identification and Segregation
-
Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4]
-
Segregation: Do not mix this compound waste with other waste streams. It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3] Store waste in a designated satellite accumulation area.
Step 2: Container Selection and Labeling
-
Container: Use a container that is compatible with the chemical. The original container is often a suitable choice.[5] The container must be in good condition, leak-proof, and have a tightly fitting cap.[5][6] Do not fill the container to more than 90% of its capacity.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] The label should also include the approximate concentration and the date accumulation started.
Step 3: Waste Accumulation and Storage
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3] The storage area should be secure and accessible only to authorized personnel.[3]
-
Inspection: Regularly inspect the waste container for any signs of leakage or deterioration.[6][7]
Step 4: Arrange for Professional Disposal
-
Contact: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Disposal of Empty Containers:
Empty containers that held this compound must be managed carefully. According to EPA guidelines, containers of acutely hazardous waste must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[8] After triple-rinsing, the container labels should be defaced before disposal as regular trash.[8]
III. Quantitative Data Summary
| Property | Value | Source |
| Melting Point | 140 - 145 °C (284 - 293 °F) | |
| Boiling Point | 248 °C (478 °F) |
IV. Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. ethz.ch [ethz.ch]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (CAS No. 111042-90-1).[1] Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Key Safety Data
This compound is a chemical compound that requires careful handling due to its potential hazards. While specific toxicity data is limited, related compounds suggest potential for skin, eye, and respiratory irritation.[2] As a powdered substance, inhalation of dust should be avoided.[2]
| Property | Data | Source |
| Molecular Formula | C₉H₈N₂O₂S | ChemicalBook |
| Molecular Weight | 208.24 g/mol | - |
| Boiling Point | 377.6°C at 760 mmHg | ChemicalBook |
| Flash Point | 182.1°C | ChemicalBook |
| Density | 1.422 g/cm³ | ChemicalBook |
| Vapor Pressure | 0 mmHg at 25°C | ChemicalBook |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against chemical exposure.[3] The following PPE is mandatory when handling this compound:
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][4] A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[5]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[3][5] Gloves must be inspected before use and changed immediately upon contamination.[5]
-
Lab Coat/Suit : Wear a fire/flame-resistant and impervious lab coat or chemical suit.[2][4] Ensure it is buttoned and fits properly to cover as much skin as possible.
-
Footwear : Closed-toe and closed-heel shoes are mandatory.[5]
-
-
Respiratory Protection : All handling of the powdered form of this chemical must be conducted in a certified chemical fume hood to avoid dust formation and inhalation.[6] If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with an appropriate cartridge should be used.[2] Simple dust masks are not a substitute for proper respiratory protection.[6]
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.
1. Preparation and Pre-Handling:
-
Designated Area : All work with this compound must be conducted in a designated area within a properly functioning chemical fume hood.[6]
-
Information Review : Before starting any work, thoroughly review the Safety Data Sheet (SDS).
-
Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible.
-
Spill Kit : Have a chemical spill kit readily available.
2. Handling the Compound:
-
Avoid Dust Formation : Handle the solid material carefully to prevent the generation of dust.[2]
-
Weighing : If weighing the powder, do so within a ventilated balance enclosure or a fume hood.[6]
-
Solution Preparation : When preparing solutions, work over disposable bench covers to easily manage any spills.[7]
-
Avoid Ingestion and Inhalation : Do not eat, drink, or smoke in the laboratory.[8] Avoid breathing in any dust or vapors.
3. Post-Handling Procedures:
-
Decontamination : Clean all work surfaces thoroughly after handling the compound.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]
References
- 1. This compound's Properties and supplier [tradingchem.com]
- 2. echemi.com [echemi.com]
- 3. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



